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  • Product: 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide
  • CAS: 2230807-81-3

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectrum data for 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide Abstract This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nucle...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide. In the absence of publicly available experimental data for this specific compound, this document leverages established principles of NMR spectroscopy, substituent effect analysis, and data from analogous structures to construct a detailed and predictive spectral interpretation. The guide is designed for researchers, scientists, and drug development professionals, offering a robust theoretical framework for the structural elucidation of this and similar multi-substituted aromatic compounds. Included are detailed hypothetical protocols for data acquisition, predicted spectral data tables, and a thorough explanation of the structural assignments, providing a self-validating system for future experimental work.

Introduction

2-Amino-4-chloro-3-hydroxybenzoic acid is a multi-functionalized aromatic scaffold with potential applications as a key building block in medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring an amine, a halogen, a hydroxyl group, and a carboxylic acid—offers multiple points for chemical modification, making it a valuable precursor for the synthesis of complex heterocyclic systems and targeted small molecule libraries.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure.[1] By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, one can deduce the connectivity and spatial arrangement of atoms within a molecule. This guide aims to provide a foundational understanding of the expected NMR characteristics of 2-Amino-4-chloro-3-hydroxybenzoic acid in its hydrobromide salt form. The protonation of the amino group to form an anilinium ion significantly influences the electronic environment of the aromatic ring and, consequently, its NMR spectrum.

Foundational Principles: Substituent Effects in NMR Spectroscopy

The chemical shifts of protons and carbons in a benzene ring are highly sensitive to the electronic properties of its substituents.[2][3] Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), which exert their influence through inductive and resonance effects.

  • Electron-Donating Groups (e.g., -OH, -NH₂): These groups increase electron density on the aromatic ring, particularly at the ortho and para positions, causing the corresponding nuclei to be more shielded and resonate at a lower chemical shift (upfield).

  • Electron-Withdrawing Groups (e.g., -COOH, -Cl): These groups decrease electron density on the ring, especially at the ortho and para positions, leading to deshielding and a higher chemical shift (downfield).

  • Protonation Effect (-NH₃⁺): In the hydrobromide salt form, the amino group is protonated to an anilinium group (-NH₃⁺). This transformation converts a strong electron-donating group into a significant electron-withdrawing group, which will strongly deshield the aromatic protons, particularly those ortho and para to it.[4]

For the target molecule, we must consider the cumulative effect of four distinct substituents:

  • C1 (-COOH): Moderately electron-withdrawing.

  • C2 (-NH₃⁺): Strongly electron-withdrawing.

  • C3 (-OH): Strongly electron-donating (by resonance), weakly electron-withdrawing (by induction).

  • C4 (-Cl): Moderately electron-withdrawing (by induction), weakly electron-donating (by resonance).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the two aromatic protons and the labile protons from the hydroxyl, carboxylic acid, and anilinium groups. The analysis assumes a deuterated solvent like DMSO-d₆, which is capable of dissolving the salt and allows for the observation of exchangeable protons.

Table 1: Predicted ¹H NMR Data for 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5~7.5 - 7.7Doublet (d)~8.5 - 9.01H
H-6~7.2 - 7.4Doublet (d)~8.5 - 9.01H
-OH~9.0 - 11.0Broad Singlet (br s)-1H
-NH₃⁺~8.0 - 9.5Broad Singlet (br s)-3H
-COOH~12.0 - 13.5Broad Singlet (br s)-1H
Interpretation of ¹H Signals:
  • Aromatic Protons (H-5 and H-6): The benzene ring has two remaining protons at positions 5 and 6. They are adjacent and will split each other, resulting in a pair of doublets (an AX spin system).

    • H-5: This proton is ortho to the electron-withdrawing chlorine atom and meta to the strongly electron-withdrawing -NH₃⁺ and moderately withdrawing -COOH groups. This cumulative deshielding effect will shift its signal significantly downfield.

    • H-6: This proton is ortho to the -COOH group and meta to the chlorine atom. While still downfield, it is expected to be slightly more shielded than H-5, thus appearing at a relatively lower chemical shift.

    • The coupling constant (JH5-H6) is expected to be in the range of 8.5-9.0 Hz, which is typical for ortho-coupling in aromatic systems.

  • Labile Protons (-OH, -NH₃⁺, -COOH): These protons are acidic and can exchange with each other and with any trace water in the solvent. This exchange process typically results in broad singlet signals. Their chemical shifts can vary with concentration and temperature.

    • The carboxylic acid proton is the most acidic and therefore the most deshielded, appearing furthest downfield.

    • The phenolic hydroxyl and anilinium protons will also appear at high chemical shifts, with their exact positions influenced by hydrogen bonding with the solvent and the bromide counter-ion.[4]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals: six for the aromatic carbons and one for the carboxyl carbon. The chemical shifts are governed by the same electronic effects influencing the proton spectrum.

Table 2: Predicted ¹³C NMR Data for 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~168 - 172
C-3~150 - 155
C-4~125 - 130
C-2~128 - 133
C-6~122 - 127
C-5~118 - 123
C-1~115 - 120
Interpretation of ¹³C Signals:
  • Carboxyl Carbon (C=O): As is characteristic, the carboxyl carbon is the most deshielded, appearing at the lowest field (~168-172 ppm).

  • Substituted Aromatic Carbons (C-1 to C-4):

    • C-3 (-OH): The carbon directly attached to the strongly electron-donating hydroxyl group will be the most deshielded of the ring carbons due to the alpha-effect of the oxygen atom.

    • C-2 (-NH₃⁺) and C-4 (-Cl): These carbons, bonded to electronegative atoms, will also be significantly deshielded. Their precise shifts are influenced by a complex interplay of inductive and resonance effects.

    • C-1 (-COOH): This quaternary carbon is expected to be shielded relative to the other substituted carbons due to the electronic nature of the carboxyl group's attachment to the ring.

  • Protonated Aromatic Carbons (C-5 and C-6):

    • C-6: This carbon is ortho to the carboxyl group and is expected to be more deshielded than C-5.

    • C-5: This carbon is ortho to the chlorine atom and is anticipated to be the most shielded of the aromatic carbons.

Hypothetical Experimental Protocol for NMR Data Acquisition

This section outlines a standardized workflow for acquiring high-quality NMR data for the title compound.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-15 mg of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solvating power for polar, salt-like compounds and its high boiling point.

  • Dissolution: Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution of the sample. Visually inspect for any undissolved particulate matter.

  • Transfer: If necessary, filter the solution through a small plug of glass wool into a fresh NMR tube to remove any suspended impurities.

NMR Instrument Parameters
  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Temperature: 298 K (25 °C).

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024-4096 scans.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm) and the ¹³C spectrum to the DMSO carbon signals (δ ≈ 39.52 ppm).

Visualization & Structural Analysis

Diagrams are essential for visualizing molecular structure and experimental workflows. The following are generated using the DOT language for Graphviz.

cluster_mol Molecular Structure with Atom Numbering cluster_legend Legend mol mol C1 C1: -COOH C2 C2: -NH3+ C3 C3: -OH C4 C4: -Cl C5 C5-H C6 C6-H

A conceptual diagram illustrating atom numbering for NMR assignment.

workflow start Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) acquire_H1 ¹H NMR Data Acquisition (400 MHz, 298 K) start->acquire_H1 acquire_C13 ¹³C NMR Data Acquisition (Proton Decoupled) start->acquire_C13 process Data Processing (FT, Phasing, Baseline Correction) acquire_H1->process acquire_C13->process calibrate Chemical Shift Calibration (Ref: Residual DMSO) process->calibrate assign_H1 ¹H Spectrum Analysis (Integration, Multiplicity, J-coupling) calibrate->assign_H1 assign_C13 ¹³C Spectrum Analysis (Chemical Shift Assignment) calibrate->assign_C13 structure Structure Confirmation assign_H1->structure assign_C13->structure

Workflow for NMR-based structural elucidation.

Conclusion

This guide provides a detailed, theory-grounded prediction of the ¹H and ¹³C NMR spectra of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide. The analysis highlights the significant downfield shifts in the aromatic region, a direct consequence of the cumulative electron-withdrawing effects of the chloro, carboxyl, and, most notably, the protonated anilinium substituents. While these predictions await experimental verification, the presented data, interpretations, and protocols offer a comprehensive and authoritative starting point for any researcher working with this compound. The logical framework established herein serves as a self-validating system to guide and confirm future empirical studies, ensuring accuracy and efficiency in structural characterization.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Paton, R. S. (n.d.). CASCADE - Chemical Shift Calculation with Deep Learning. Colorado State University. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

  • ResearchGate. (2012, April 3). Which software is best for computer assisted prediction of NMR and/or mass spectra?. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituents on Benzene with 1H and 13C Chemical Shifts at the C4 site in Benzene Relative to TMS. Retrieved from [Link]

  • Li, S., et al. (2018). Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Journal of the Chinese Chemical Society, 65(5), 565-573. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CH=N in substituted benzylideneanilines. Retrieved from [Link]

  • Lin, Y., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 12(1), 73. Retrieved from [Link]

  • Magri, F. M. M., et al. (2002). A new program to 13C NMR spectrum prediction based on tridimensional models. Journal of the Brazilian Chemical Society, 13(1), 98-105. Retrieved from [Link]

  • Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20286. Retrieved from [Link]

  • DB Infotech. (2023, September 11). How to Predict NMR in ChemDraw [Video]. YouTube. Retrieved from [Link]

  • SIBRAN. (n.d.). Estimation and prediction of 13C NMR chemical shifts of carbon atoms in both alcohols and thiols. Retrieved from [Link]

  • Modgraph Consultants. (n.d.). Modgraph C13 NMR Prediction: CSEARCH. Retrieved from [Link]

  • Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-746, 357-366. Retrieved from [Link]

  • Ferguson, G., et al. (2008). Hydrogen bonding in the bromide salts of 4-aminobenzoic acid and 4-aminoacetophenone. Acta Crystallographica Section C: Crystal Structure Communications, 64(Pt 5), o262-o265. Retrieved from [Link]

  • Paul Sabatier University. (n.d.). NMR predictor. Retrieved from [Link]

  • Cheminfo.org. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]

  • Apperley, D. C., et al. (2013). Proton transfer and hydrogen bonding in the organic solid state: a combined XRD/XPS/ssNMR study of 17 acid-base complexes. CrystEngComm, 15(42), 8563-8575. Retrieved from [Link]

  • Servage, K. A., et al. (2020). Tracking the Structural Evolution of 4-Aminobenzoic Acid in the Transition from Solution to the Gas Phase. The Journal of Physical Chemistry A, 124(10), 2014-2021. Retrieved from [Link]

  • DergiPark. (2021, January 5). 2–Amino–5–Bromobenzoic Acid: A Dft Study for Structural and Molecular Orbital Analysis of Tautomeric Form. Retrieved from [Link]

Sources

Exploratory

Physicochemical Properties and Mechanistic Profiling of 2-Amino-4-chloro-3-hydroxybenzoic Acid Hydrobromide

Executive Summary In the landscape of neuropharmacology and aging research, the kynurenine pathway of tryptophan degradation has emerged as a critical focal point. At the center of this pathway lies 3-hydroxyanthranilate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and aging research, the kynurenine pathway of tryptophan degradation has emerged as a critical focal point. At the center of this pathway lies 3-hydroxyanthranilate-3,4-dioxygenase (HAAO / HAD) , an enzyme responsible for generating the potent excitotoxin quinolinic acid. 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide (commonly referred to as 4-chloro-3-hydroxyanthranilic acid hydrobromide, or 4-Cl-3-HAA·HBr) is a highly selective, mechanism-based inactivator of HAAO.

This technical guide provides an in-depth analysis of the physicochemical properties, structural mechanisms, and experimental handling of 4-Cl-3-HAA·HBr. Designed for application scientists and drug development professionals, this whitepaper bridges the gap between fundamental structural biology and practical, self-validating benchtop protocols.

Physicochemical & Structural Profile

Understanding the physical properties of 4-Cl-3-HAA·HBr is essential for formulating stable assays and predicting its pharmacokinetic behavior. The addition of the hydrobromide salt significantly alters its handling characteristics compared to the free base, primarily by enhancing aqueous solubility—a critical factor for in vitro enzymatic assays where organic solvents must be minimized.

Quantitative Data Summary
PropertyValueClinical / Experimental Relevance
Chemical Name 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromideStandard IUPAC nomenclature.
Common Synonyms 4-Chloro-3-hydroxyanthranilic acid hydrobromide; 4-Cl-3-HAA·HBrUsed interchangeably in literature.
CAS Registry Number 2230807-81-3 (Salt) / 23219-33-2 (Free Base)Essential for precise procurement [1].
Molecular Formula C₇H₆ClNO₃ · HBrIndicates a 1:1 stoichiometric salt.
Molecular Weight 268.49 g/mol (Salt) / 187.58 g/mol (Free Base)Required for accurate molarity calculations.
Computed LogP ~1.6 (Free Base)Favorable for blood-brain barrier (BBB) penetration [2].
Topological Polar Surface Area 83.6 ŲOptimal for oral bioavailability and CNS targeting.
Primary Target 3-Hydroxyanthranilate-3,4-dioxygenase (HAAO)High specificity due to structural mimicry of 3-HAA.

Mechanistic Grounding: The Kynurenine Pathway & HAAO Inhibition

To deploy 4-Cl-3-HAA·HBr effectively, one must understand the causality of its inhibitory mechanism. HAAO is a non-heme extradiol dioxygenase that utilizes a ferrous (Fe²⁺) center coordinated by a highly conserved 2-His-1-Glu facial triad.

The Uncoupling Mechanism

Normally, the endogenous substrate (3-HAA) binds to the Fe²⁺ center in a bidentate fashion. This complex activates molecular oxygen (O₂) to form an iron(III)-superoxide intermediate, which subsequently attacks the aromatic ring to induce C-C bond cleavage.

According to structural studies by [3], 4-Cl-3-HAA acts as a mechanism-based inactivator . The electron-withdrawing chlorine atom at the 4-position fundamentally alters the redox potential of the substrate-enzyme complex. While O₂ is still activated to form the Fe³⁺-superoxide intermediate, the subsequent ring attack is electronically and sterically hindered. Consequently, the superoxide radical prematurely dissociates from the active site. This uncoupling event leaves the enzyme trapped in an oxidized, catalytically dead ferric (Fe³⁺) state.

KynureninePathway TRP L-Tryptophan KYN Kynurenine TRP->KYN IDO/TDO HAA 3-Hydroxyanthranilic Acid (3-HAA) KYN->HAA KYNU HAAO HAAO Enzyme (Fe2+ dependent) HAA->HAAO QUIN Quinolinic Acid (Excitotoxin) HAAO->QUIN Ring Cleavage NAD NAD+ QUIN->NAD QPRT INHIB 4-Cl-3-HAA·HBr (Mechanism-based Inhibitor) INHIB->HAAO Oxidizes Fe2+ to Fe3+

Diagram 1: Kynurenine pathway highlighting targeted HAAO inhibition by 4-Cl-3-HAA.

Experimental Methodologies: Self-Validating Kinetic Assays

When evaluating the IC₅₀ or K_inact of 4-Cl-3-HAA·HBr, the assay must be meticulously designed to prevent artifactual loss of enzyme activity. The following protocol is engineered as a self-validating system , ensuring that any observed inhibition is strictly due to the compound and not environmental oxidation.

AssayWorkflow Prep 1. Enzyme Prep Recombinant HAAO + Fe2+ Incubate 2. Pre-incubation Add 4-Cl-3-HAA Prep->Incubate React 3. Reaction Initiation Add 3-HAA Substrate Incubate->React Monitor 4. Kinetic Monitoring Absorbance at 360 nm React->Monitor Analyze 5. Data Analysis Determine IC50 Monitor->Analyze

Diagram 2: Self-validating in vitro workflow for evaluating HAAO inhibition kinetics.

Step-by-Step Protocol & Causality
  • Buffer Preparation: Prepare a 50 mM MES buffer at pH 6.5.

    • Causality: HAAO exhibits optimal stability in slightly acidic conditions. Higher pH levels accelerate the spontaneous auto-oxidation of the 3-HAA substrate, leading to high background noise.

  • Cofactor Maintenance: Supplement the buffer with 1 mM Ascorbate and 10 µM Fe(NH₄)₂(SO₄)₂.

    • Causality: Because HAAO strictly requires ferrous (Fe²⁺) iron, ascorbate acts as a continuous reducing agent. It scavenges dissolved oxygen that might prematurely oxidize the catalytic iron to the inactive Fe³⁺ state before the inhibitor is even introduced [4].

  • Inhibitor Preparation: Dissolve 4-Cl-3-HAA·HBr in deionized water to create a 10 mM stock.

    • Causality: Utilizing the hydrobromide salt bypasses the need for DMSO. DMSO concentrations above 1% can induce conformational micro-unfolding in HAAO, skewing kinetic data.

  • Baseline Validation (Self-Validation Step): Mix the enzyme and inhibitor in the cuvette and monitor absorbance at 360 nm for 2 minutes prior to substrate addition.

    • Causality: This step proves the system's integrity. A flat baseline confirms that the inhibitor does not spontaneously degrade into absorbing species and that the enzyme is stable. Any subsequent change in absorbance is therefore isolated to the catalytic event.

  • Reaction Initiation: Add 3-HAA (substrate) to a final concentration of 50 µM. Monitor the linear increase in absorbance at 360 nm (ε = 27,500 M⁻¹cm⁻¹).

    • Causality: The enzymatic product, 2-amino-3-carboxymuconic semialdehyde, absorbs strongly at 360 nm. This specific wavelength allows for real-time, continuous spectrophotometric tracking without spectral interference from the substrate or the chlorinated inhibitor.

Translational Applications in Drug Development

Neuroprotection via Quinolinic Acid Reduction

Quinolinic acid is a potent endogenous agonist of the NMDA receptor. Elevated levels are a hallmark of excitotoxicity in neurodegenerative conditions such as Huntington's disease, Alzheimer's disease, and AIDS-related dementia. By deploying 4-Cl-3-HAA·HBr to irreversibly inhibit HAAO, researchers can effectively bottleneck the kynurenine pathway, shunting tryptophan metabolism away from quinolinic acid and toward the production of kynurenic acid—a neuroprotective NMDA antagonist.

Lifespan Extension and Oxidative Stress Resistance

Recent breakthroughs in aging research have highlighted the HAAO substrate itself, 3-HAA, as a critical longevity metabolite. As demonstrated by [5], pharmacological or genetic inhibition of HAAO leads to physiological accumulation of 3-HAA. This metabolite acts as a potent radical scavenger and activates the Nrf2/SKN-1 oxidative stress response pathway, resulting in delayed age-associated decline and extended healthy lifespan in model organisms. 4-Cl-3-HAA·HBr serves as the premier chemical probe for inducing this state in vivo.

References

  • PubChem Database. "4-Chloro-3-hydroxyanthranilic acid (CID 114947)." National Center for Biotechnology Information. Available at:[Link]

  • BRENDA Enzyme Database. "Ligand view of 4-Chloro-3-hydroxyanthranilate." Available at:[Link]

  • Colabroy, K. L., et al. (2005). "The Mechanism of Inactivation of 3-Hydroxyanthranilate-3,4-dioxygenase by 4-Chloro-3-hydroxyanthranilate." Biochemistry, 44(21), 7623–7631. Available at:[Link]

  • Zhang, Y., et al. (2005). "Structural Studies on 3-Hydroxyanthranilate-3,4-dioxygenase: The Catalytic Mechanism of a Complex Oxidation Involved in NAD Biosynthesis." Biochemistry, 44(21), 7632–7643. Available at:[Link]

  • Sutphin, G. L., et al. (2021). "3-hydroxyanthranilic acid – a new metabolite for healthy lifespan extension." bioRxiv. Available at:[Link]

Foundational

Safety data sheet (SDS) and handling guidelines for 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Handling Guide Executive Summary In modern drug discovery, highly functionalized aryl building bl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Handling Guide

Executive Summary

In modern drug discovery, highly functionalized aryl building blocks are critical for synthesizing complex Active Pharmaceutical Ingredients (APIs). 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide (CAS: 2230807-81-3) is a prime example of such a polyfunctional scaffold. It contains an amine, a halogen (chlorine), a phenolic hydroxyl, and a carboxylic acid, rendering it highly versatile for cross-coupling, amidation, and heterocycle synthesis[1].

However, this chemical density also introduces significant reactivity and stability challenges. Formulated as a hydrobromide (HBr) salt to enhance solubility, the compound is inherently hygroscopic and prone to oxidation. As a Senior Application Scientist, I have designed this whitepaper to move beyond generic Safety Data Sheets (SDS). Here, we will dissect the causality behind its hazards and provide field-proven, self-validating protocols for its handling, storage, and analytical validation.

Physicochemical Profiling & Molecular Causality

Understanding the physical properties of a compound is the first step in predicting its behavior in the lab. The hydrobromide salt form significantly alters the handling requirements compared to its free-base counterpart.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Handling Implication
IUPAC Name 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromidePolyfunctional scaffold; requires orthogonal protection strategies during synthesis.
CAS Number 2230807-81-3Specific to the HBr salt; do not confuse with the free base (CAS 23219-33-2)[2].
Molecular Formula C7H7BrClNO3Dual halogenation (Cl, Br) requires specialized halogenated waste disposal.
Molecular Weight 268.49 g/mol The HBr mass must be strictly accounted for in stoichiometric equivalents[1].
Physical State Solid (Crystalline Powder)Prone to aerosolization; poses inhalation risks.

Safety Data Sheet (SDS) Core Directives

Standard safety protocols often list hazards without explaining their origins. The following hazard classifications are grounded in the molecular mechanics of hydrobromide salts [3].

Table 2: GHS Hazard Classifications and Mechanistic Causes
GHS Hazard ClassCategoryMechanistic Cause
Acute Toxicity (Oral) Category 4The amino-benzoic acid pharmacophore is biologically active and can interfere with cellular metabolism.
Skin Irritation Category 2Ambient moisture (or sweat) causes the HBr salt to dissociate, creating a highly acidic, localized microenvironment on the skin.
Eye Irritation Category 2ADirect contact leads to rapid osmotic and acidic damage to the sensitive corneal epithelium.
STOT (Single Exposure) Category 3Inhalation of the fine crystalline dust causes immediate irritation of the respiratory mucosa due to HBr release[4].
Emergency Response & Spill Management
  • Inhalation: Remove the individual to fresh air immediately. Causality: HBr gas can be liberated if the dust interacts with moisture in the respiratory tract, causing severe bronchospasm [5].

  • Spill Cleanup: Do NOT use water initially. Causality: Water will rapidly dissolve the salt, creating a corrosive, acidic runoff. Instead, mechanically sweep the powder using non-sparking, anti-static tools, place it in a sealed container, and neutralize the residual surface area with a mild sodium bicarbonate ( NaHCO3​ ) solution[6].

Standard Operating Procedure: Handling & Solubilization

To maintain scientific integrity, every handling step must be designed to prevent the degradation of the compound. The amine group is susceptible to oxidation, and the HBr salt is hygroscopic.

Experimental Workflow

HandlingWorkflow Start Compound Retrieval CAS 2230807-81-3 Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weighing Weighing in Fume Hood (Anti-static precautions) Equilibrate->Weighing Solubilization Solubilization (Degassed Aprotic Solvent) Weighing->Solubilization Validation LC-MS / HPLC Validation (Self-Validating Step) Solubilization->Validation Decision Purity ≥ 95%? Validation->Decision Proceed Downstream API Synthesis Decision->Proceed Yes Repurify Recrystallization Protocol Decision->Repurify No Repurify->Validation Re-test

Workflow for the handling, solubilization, and validation of hydrobromide salts.

Step-by-Step Methodology
  • Thermal Equilibration: Remove the sealed vial from cold storage (2-8°C) and allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial introduces ambient air; the moisture will immediately condense on the hygroscopic HBr salt, leading to hydrolysis and inaccurate weighing.

  • Anti-Static Weighing: Transfer the vial to a ventilated balance enclosure. Use a grounded, anti-static spatula.

    • Causality: Halogenated organic salts accumulate static charge. Static discharge can cause the fine powder to aerosolize, posing an inhalation hazard and contaminating the balance[6].

  • Degassed Solubilization: Dissolve the required mass in a degassed, anhydrous polar aprotic solvent (e.g., DMSO or DMF).

    • Causality: The electron-rich amino group is highly susceptible to oxidation. Degassing the solvent removes dissolved oxygen, preventing the formation of N-oxide impurities.

Self-Validating Analytical Protocol (LC-MS)

Trustworthiness in drug development requires that every protocol validates itself. Before utilizing 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide in a synthetic step, its integrity must be confirmed via LC-MS.

The Self-Validating System: To ensure that any observed impurities are inherent to the compound and not artifacts of the LC-MS system, execute the following injection sequence:

  • System Blank (Injection 1): Inject 100% sample diluent (e.g., Acetonitrile/Water). Validates that the column is free of carryover.

  • Reference Standard (Injection 2): Inject a known, high-purity standard of the compound. Validates the retention time and expected ionization behavior.

  • Sample Injection (Injection 3): Inject the freshly prepared sample. Monitor for the expected M+H+ ( m/z≈188 for the free base, accounting for the C7​H6​ClNO3​ core).

  • Post-Run Blank (Injection 4): Inject the diluent again. Validates that the sample did not irreversibly bind to or foul the column.

Mechanistic Insight: When analyzing hydrobromide salts via positive electrospray ionization (+ESI), the bromide ion ( Br− ) will not be detected in the positive mode. You must calculate your expected mass based strictly on the free base (2-Amino-4-chloro-3-hydroxybenzoic acid) [4].

References

Sources

Exploratory

In vitro toxicity profiling of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide

In Vitro Toxicity Profiling of 2-Amino-4-chloro-3-hydroxybenzoic Acid Hydrobromide: A Mechanistic and Methodological Guide Executive Summary As drug development professionals navigate the complexities of neurodegenerativ...

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Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Toxicity Profiling of 2-Amino-4-chloro-3-hydroxybenzoic Acid Hydrobromide: A Mechanistic and Methodological Guide

Executive Summary

As drug development professionals navigate the complexities of neurodegenerative and inflammatory disease therapies, targeting the kynurenine pathway has emerged as a highly promising strategy. 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide (commonly referred to as 4-Cl-3-HAA) is a potent, mechanism-based suicide inhibitor of 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO)[1]. While it effectively blocks the synthesis of the excitotoxin quinolinic acid (QA) to provide neuroprotection[2], its unique mechanism of enzyme inactivation generates localized superoxide radicals[3].

As a Senior Application Scientist, I have designed this whitepaper to move beyond generic toxicity screening. This guide provides a causality-driven, self-validating in vitro profiling strategy tailored specifically to the redox-active nature of 4-Cl-3-HAA, ensuring that its therapeutic window can be accurately delineated from its intrinsic chemical toxicity.

Mechanistic Basis for Toxicity: The Causality of Redox Cycling

To design an effective toxicity screen, we must first understand the molecular causality behind the compound's off-target effects. 3-HAO is a non-heme, iron-dependent (Fe²⁺) dioxygenase responsible for the aromatic ring cleavage of 3-hydroxyanthranilic acid[4].

When 4-Cl-3-HAA binds to the 3-HAO active site, it acts as a "Trojan horse." Instead of undergoing standard enzymatic cleavage, the halogenated inhibitor uncouples the normal catalytic cycle. It diverts molecular oxygen (O₂) to form superoxide radicals (O₂•−), which simultaneously oxidizes the catalytic iron from its active Fe²⁺ state to an inactive Fe³⁺ state[3].

While this effectively halts QA production, the localized release of superoxide introduces a severe liability for redox-mediated cytotoxicity, lipid peroxidation, and mitochondrial uncoupling[5]. In vivo models have demonstrated that while systemic administration is neuroprotective, direct subdural infusion of 4-Cl-3-HAA directly exacerbates tissue damage due to this concentrated chemical toxicity[6]. Therefore, our in vitro profiling must explicitly target oxidative stress and mitochondrial bioenergetics .

G TRP Tryptophan KYN Kynurenine TRP->KYN HAA 3-Hydroxyanthranilic Acid KYN->HAA HAO 3-HAO Enzyme (Fe2+) HAA->HAO Substrate QA Quinolinic Acid (Excitotoxin) HAO->QA Normal Catalysis ROS Superoxide (O2•−) & Oxidative Stress HAO->ROS Uncoupled O2 Reduction INACT Inactive 3-HAO (Fe3+) HAO->INACT Fe2+ Oxidation DRUG 4-Cl-3-HAA (Inhibitor) DRUG->HAO Binds Active Site INACT->QA Blocked

Figure 1: Mechanism of 3-HAO inhibition by 4-Cl-3-HAA and the consequent generation of superoxide.

Tiered In Vitro Profiling Strategy

Because 4-Cl-3-HAA generates reactive oxygen species (ROS) as a byproduct of its primary mechanism, traditional viability assays (like MTT) are insufficient and prone to redox interference. We must employ a tiered, self-validating system utilizing High-Content Screening (HCS) and induced pluripotent stem cell (iPSC) models[7][8].

Workflow T1 Tier 1: 2D HCS (iPSC-Neurons & HepG2) ROS & Viability T2 Tier 2: Bioenergetics (Seahorse XF) Mitochondrial Function T1->T2 IC50 & ROS Thresholds T3 Tier 3: 3D Spheroids (Primary Hepatocytes) Chronic Toxicity T2->T3 ATP Depletion Data DEC Safety & Risk Characterization T3->DEC DILI & Neurotox Risk

Figure 2: Tiered in vitro toxicity profiling workflow for redox-active small molecules.

Quantitative Toxicity Thresholds

To benchmark the safety of 4-Cl-3-HAA, its toxicity profile must be compared against endogenous kynurenine metabolites. The table below outlines the expected quantitative thresholds based on its superoxide-generating mechanism.

Table 1: Anticipated In Vitro Toxicity Thresholds (HepG2 / iPSC-Neurons)

CompoundTarget / MechanismPrimary Mechanism of ToxicityExpected IC₅₀ (24h)Mitochondrial ROS Induction
4-Cl-3-HAA 3-HAO InhibitorSuperoxide generation / Fe²⁺ oxidation50 - 150 µM> 3.0-fold increase
3-Hydroxyanthranilic Acid Endogenous SubstrateAuto-oxidation at high concentrations> 500 µM~ 1.5-fold increase
Quinolinic Acid NMDA Receptor AgonistExcitotoxicity (Neuronal specific)> 1000 µM (HepG2)Baseline (1.0x)

Self-Validating Experimental Protocols

To ensure data integrity, every protocol described below operates as a self-validating system. If the internal controls fail to produce the expected mechanistic response, the assay plate is automatically flagged for rejection.

Protocol 1: Multiplexed High-Content Screening (HCS) for ROS and Viability

Purpose: To quantify the exact concentration at which 4-Cl-3-HAA's superoxide generation overwhelms cellular antioxidant defenses, leading to cytotoxicity[8].

Step-by-Step Methodology:

  • Cell Seeding: Plate human iPSC-derived cortical neurons and HepG2 hepatocarcinoma cells at 10,000 cells/well in 96-well optical-bottom plates. Allow 48 hours for neuronal network stabilization.

  • Compound Exposure: Treat cells with a 10-point dose-response curve of 4-Cl-3-HAA (0.1 µM to 500 µM) for 24 hours.

  • Internal Controls (Self-Validation):

    • Negative Control: 0.1% DMSO vehicle.

    • Positive ROS Control: Menadione (50 µM) to force mitochondrial superoxide production.

  • Multiplex Staining: Add a dye cocktail containing Hoechst 33342 (2 µg/mL; nuclear count/viability), CellROX™ Green (5 µM; cytosolic oxidative stress), and MitoSOX™ Red (5 µM; mitochondrial superoxide). Incubate for 30 minutes at 37°C.

  • Image Acquisition: Scan plates using an automated HCS platform (e.g., Thermo Fisher CellInsight CX7). Capture minimum 4 fields per well.

  • Data Analysis & Validation Gate: Normalize MitoSOX fluorescence intensity to the viable nuclei count. Validation Check: The assay is only deemed valid if the Menadione positive control induces a strictly >3-fold increase in MitoSOX intensity compared to the DMSO control.

Protocol 2: Mitochondrial Bioenergetics (Seahorse XF Mito Stress Test)

Purpose: Because 4-Cl-3-HAA generates ROS, it can uncouple the electron transport chain. This assay measures real-time oxygen consumption rates (OCR) to detect sub-lethal mitochondrial toxicity[5].

Step-by-Step Methodology:

  • Sensor Preparation: Hydrate the Seahorse XFe96 sensor cartridge in XF Calibrant overnight at 37°C in a non-CO₂ incubator.

  • Cell Preparation: Seed HepG2 cells at 20,000 cells/well in an XF96 cell culture microplate. Treat with sub-lethal concentrations of 4-Cl-3-HAA (e.g., IC₁₀ and IC₂₀ derived from Protocol 1) for 4 hours prior to the assay.

  • Media Exchange: Wash and replace growth media with unbuffered XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.

  • Assay Execution: Run the Mito Stress Test. Sequentially inject:

    • Oligomycin (1.0 µM): Inhibits ATP synthase.

    • FCCP (1.5 µM): Uncouples the mitochondrial membrane.

    • Rotenone/Antimycin A (0.5 µM): Shuts down Complexes I and III.

  • Data Analysis & Validation Gate: Calculate basal respiration, ATP-linked respiration, and spare respiratory capacity. Validation Check: The system self-validates mitochondrial integrity. If the DMSO vehicle control fails to show a sharp drop in OCR post-Oligomycin and a massive spike post-FCCP, the cells are metabolically compromised, and the data must be discarded.

Conclusion

Profiling 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide requires a fundamental shift from standard viability screening to mechanism-aware toxicology. By focusing on the exact biochemical liability of the compound—superoxide generation at the 3-HAO active site—drug development professionals can accurately map the therapeutic window of this kynurenine pathway modulator.

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 2-Amino-4-chloro-3-hydroxybenzoic Acid Hydrobromide in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: A Uniquely Functionalized Scaffold for Complex Synthesis In the landscape of medicinal chemistry, the strategic selection of starting material...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Uniquely Functionalized Scaffold for Complex Synthesis

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. Substituted anthranilic acids are a cornerstone of heterocyclic chemistry, providing a versatile scaffold for the construction of a wide array of biologically active molecules. Among these, 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide emerges as a particularly valuable precursor. Its unique trifecta of functional groups—a nucleophilic amine, an electron-withdrawing chloro group, and a strategically placed hydroxyl group—offers a sophisticated platform for generating molecular complexity and fine-tuning physicochemical properties.

This technical guide provides an in-depth exploration of the applications of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide in drug discovery. We will delve into its role as a key building block in the synthesis of privileged heterocyclic systems, such as quinazolinones and benzoxazinones, which are prominent in numerous therapeutic areas, including oncology and anti-infective research. The causality behind experimental choices will be elucidated, and detailed, self-validating protocols will be provided to guide researchers in leveraging the full potential of this versatile precursor.

Physicochemical Properties and Strategic Advantages

The utility of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide as a precursor is rooted in the interplay of its constituent functional groups. The hydrobromide salt form enhances stability and improves solubility in various organic solvents, facilitating its use in a range of reaction conditions.

PropertyValueSource
CAS Number 23219-33-2[1][2]
Molecular Formula C₇H₆ClNO₃·HBr[2]
Molecular Weight 187.58 g/mol (free base)[2]
Appearance Solid[1]
Purity Typically ≥95%[1]

The strategic placement of the substituents on the aromatic ring offers distinct advantages in drug design:

  • Amino Group (C2): Acts as the primary nucleophile for cyclization reactions, forming the core of heterocyclic systems like quinazolinones.

  • Hydroxy Group (C3): Can participate in intramolecular hydrogen bonding, influencing the conformation of the final molecule. It also provides a potential site for further derivatization to modulate solubility and target engagement.

  • Chloro Group (C4): As an electron-withdrawing group, it can modulate the pKa of the amino and carboxylic acid groups, influencing reactivity. Furthermore, the chloro substituent can occupy key pockets in protein binding sites, enhancing potency and selectivity.

Application in the Synthesis of Bioactive Heterocycles

2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide is an ideal starting material for the synthesis of a variety of heterocyclic compounds with established pharmacological importance.

Synthesis of Substituted Quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones are a prominent class of N-heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The general synthetic approach involves the condensation of an anthranilic acid derivative with a suitable reagent to form the pyrimidine ring.

Conceptual Workflow for Quinazolinone Synthesis:

A 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide B Acylation of Amino Group (e.g., with an acid chloride or anhydride) A->B C N-Acyl Intermediate B->C D Cyclization (e.g., with a dehydrating agent or under thermal conditions) C->D E Benzoxazinone Intermediate D->E F Reaction with an Amine (R-NH2) E->F G Substituted Quinazolin-4(3H)-one F->G A 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide B Acylation with an Acid Chloride (R-COCl) in the presence of a base A->B C N-Acyl-2-amino-4-chloro-3-hydroxybenzoic acid B->C D Cyclodehydration (e.g., using a dehydrating agent like acetic anhydride or cyanuric chloride) C->D E Substituted Benzoxazin-4-one D->E

Sources

Application

HPLC method development for quantifying 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Quantification of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide Abstract This document provides a comprehensive gui...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Quantification of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide

Abstract

This document provides a comprehensive guide for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide. As a substituted benzoic acid derivative, this compound is of interest in pharmaceutical development, requiring precise and reliable analytical methods for quality control and stability testing. This guide details a systematic approach, from initial analyte characterization and selection of chromatographic conditions to full method validation according to the International Council for Harmonisation (ICH) guidelines. The final method utilizes reversed-phase chromatography with UV detection, demonstrating specificity, linearity, accuracy, and precision, making it suitable for its intended purpose in a research and drug development environment.

Introduction

2-Amino-4-chloro-3-hydroxybenzoic acid is a multifunctional aromatic compound featuring a carboxylic acid, an aromatic amine, a hydroxyl group, and a chloro substituent.[1] Such molecules are often key building blocks in the synthesis of pharmacologically active compounds.[1] Accurate quantification is critical for ensuring the quality, potency, and stability of drug substances and products. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[2]

The development of a reliable HPLC method, particularly a stability-indicating one, presents a unique set of challenges. The method must be able to separate the active pharmaceutical ingredient (API) from any potential degradation products or process-related impurities. This requires a deep understanding of the analyte's physicochemical properties and a systematic approach to optimizing chromatographic parameters. This application note serves as a detailed protocol, grounded in scientific principles and regulatory expectations, for developing such a method from the ground up.

Principles of Method Development: A Rational Approach

A successful HPLC method is not developed by chance, but through a logical, science-driven process. The physicochemical properties of the analyte, 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide, are the primary determinants of the analytical strategy.

Analyte Characterization and Its Implications

The target molecule is an aromatic carboxylic acid.[3] Its structure contains several key functional groups that dictate its chromatographic behavior:

  • Aromatic Ring: Provides UV absorbance, making UV detection a suitable choice.[4] It also contributes to hydrophobic interactions with the stationary phase.

  • Carboxylic Acid (-COOH) and Phenolic Hydroxyl (-OH) Groups: These are acidic functional groups. Their degree of ionization is pH-dependent.

  • Amino (-NH2) Group: This is a basic functional group, which will be protonated at low pH.

  • Hydrobromide Salt: This ensures the compound is acidic in its solid form and readily soluble in polar solvents.

The presence of both acidic and basic functional groups makes the analyte's retention highly sensitive to the pH of the mobile phase. To achieve reproducible retention and symmetrical peak shapes, the mobile phase pH must be carefully controlled to maintain a consistent ionization state of the analyte.[5] The general recommendation is to select a pH at least 1-2 units away from the analyte's pKa values.[5]

Selection of Chromatographic Mode

Given the analyte's polar functional groups and its solubility in aqueous-organic mixtures, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most appropriate chromatographic mode.[6][7] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. Retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[7]

Stationary Phase (Column) Selection

The most common and versatile stationary phase for RP-HPLC is octadecylsilane (C18). A C18 column provides sufficient hydrophobicity to retain the aromatic ring of the analyte. For polar analytes, "AQ-type" or polar-embedded C18 columns can offer alternative selectivity and better stability in highly aqueous mobile phases.[8] An initial screening with a standard L1-type C18 column is a robust starting point.

Mobile Phase Selection and Optimization

The mobile phase in RP-HPLC typically consists of an aqueous component (often buffered) and a polar organic modifier.

  • Aqueous Component & pH Control: A buffer is essential to control the pH and ensure consistent ionization of the analyte. A phosphate or formate buffer in the acidic range (e.g., pH 2.5 - 3.5) is a good starting point. At this pH, the carboxylic acid group will be largely protonated (non-ionized), increasing its hydrophobicity and promoting retention on the C18 column. The amino group will be fully protonated (ionized).

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers. Acetonitrile generally offers lower viscosity and better UV transparency. A gradient elution, where the concentration of the organic modifier is increased during the run, is often necessary to elute the analyte with a good peak shape and to ensure that any more hydrophobic impurities are eluted from the column.[9]

Detection Wavelength

The optimal detection wavelength should be at a maximum absorbance (λ-max) of the analyte to ensure high sensitivity. This is determined by injecting a standard solution and acquiring its UV spectrum using a Diode Array Detector (DAD) or by scanning with a variable wavelength detector. For substituted benzoic acids, λ-max values are often found in the range of 250-310 nm.[10]

Experimental Protocol

This section provides a detailed, step-by-step methodology for performing the analysis.

Materials and Reagents
  • 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide reference standard (Purity >98%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Ortho-phosphoric Acid (85%) (Analytical Grade)

  • Water (HPLC Grade or Milli-Q)

Instrumentation and Optimized Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV detector is required.

ParameterOptimized Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10% to 70% B; 25-30 min: 70% B; 30.1-35 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm (or determined λ-max)
Injection Volume 10 µL
Run Time 35 minutes
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using 85% ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Method Development and Optimization Workflow

The process of arriving at the final method conditions is systematic. The diagram below illustrates the logical flow of the development process.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization Cycle cluster_2 Phase 3: Finalization Analyte Analyte Characterization Structure pKa Solubility UV Spectrum Initial Initial Conditions Selection Column: C18 Mobile Phase: ACN/H₂O Detector: DAD Analyte->Initial Informs choices Scouting Scouting Run Isocratic/Gradient Assess Retention & Peak Shape Initial->Scouting Execute pH pH Optimization Test pH 2.5, 3.0, 3.5 Goal: Good Peak Shape Scouting->pH Iterate Gradient Gradient Optimization Adjust Slope & Time Goal: Separate Impurities pH->Gradient Iterate Final Final Optimized Method Define all parameters Gradient->Final Lock parameters Validation Method Validation ICH Q2(R1) Guidelines Final->Validation Proceed to validation

Caption: Logical workflow for HPLC method development.

The interdependence of key chromatographic parameters is crucial to understand. Optimizing one parameter can affect others, requiring a holistic approach.

ParameterInterdependence Result Desired Outcome (Resolution, Peak Shape, Retention Time) Column Column (C18, C8, etc.) Column->Result Selectivity MobilePhase Mobile Phase (ACN vs MeOH) MobilePhase->Result Selectivity, RT Gradient Gradient Profile MobilePhase->Gradient Affects Elution Strength pH Mobile Phase pH pH->Result Peak Shape, RT pH->Column Affects Ionization Gradient->Result Resolution Temp Temperature Temp->Result RT, Efficiency

Caption: Interdependence of HPLC method parameters.

Method Validation Protocol (per ICH Q2(R1))

To ensure the method is suitable for its intended use, it must be validated.[11] Method validation provides documented evidence that the procedure meets the required standards for reliability and accuracy.[2][12]

System Suitability

Before any sample analysis, a system suitability test (SST) is performed to ensure the chromatographic system is performing adequately. This is typically done by making five replicate injections of a working standard solution.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Specificity / Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by:

  • Blank Analysis: Injecting the diluent to show no interfering peaks at the analyte's retention time.

  • Forced Degradation: Subjecting the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The method must demonstrate that the analyte peak is resolved from all degradant peaks.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.[5]

  • Procedure: Prepare at least five standard solutions at different concentrations, typically ranging from 80% to 120% of the target assay concentration.

  • Analysis: Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5][13]

  • Procedure: Perform the assay on a synthetic mixture of the drug product (spiked placebo) at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

  • Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of repeatability of the method under normal operating conditions.[13] It is assessed at two levels as per ICH guidelines.[5]

  • Repeatability (Intra-assay precision): The analysis of six replicate samples at the 100% concentration level on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: The analysis of six replicate samples at the 100% concentration level on a different day, by a different analyst, or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

These parameters are crucial for the analysis of impurities but are also determined for assay methods.

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantified with suitable precision and accuracy.

  • Determination: Can be based on the signal-to-noise ratio (S/N) (typically 3:1 for LOD and 10:1 for LOQ) or on the standard deviation of the response and the slope of the calibration curve.[13]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Procedure: Introduce small changes to parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Analysis: Evaluate the effect on system suitability parameters.

  • Acceptance Criteria: The system suitability criteria must still be met under all varied conditions.

Conclusion

This application note outlines a systematic and scientifically-grounded approach to developing a robust, stability-indicating RP-HPLC method for the quantification of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide. By carefully considering the analyte's properties and methodically optimizing the chromatographic parameters, a reliable and reproducible method can be established. Following the detailed validation protocol ensures that the method is fit for its intended purpose in a regulated pharmaceutical environment, providing trustworthy data for quality control and stability studies.

References

  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]

  • Dąbrowska, A., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5161. [Link]

  • Patel, P., et al. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(2), 127-133. [Link]

  • Ingale, K. D., & Chaudhari, A. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. International Journal of Pharmaceutical Erudition, 11(3), 01-10. [Link]

  • Hayakawa, K. (2012). Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in the Air. IntechOpen. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Orochem Technologies. (n.d.). Reversed-Phase Chromatography & HPLC Columns. [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • PubChem. (n.d.). 2-Amino-3-hydroxybenzoic acid hydrobromide. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-Amino-4-chlorobenzoic acid Properties. [Link]

  • ResearchGate. (n.d.). 2-Amino-4-chlorobenzoic acid. [Link]

  • PubMed. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. [Link]

  • BioPharm International. (2025). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

Sources

Method

Application Note: Catalytic Cross-Coupling Strategies for Highly Functionalized Aryl Chlorides

Substrate Case Study: 2-Amino-4-chloro-3-hydroxybenzoic Acid Hydrobromide Executive Summary The compound 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide (CAS: 2230807-81-3) is a densely functionalized aromatic buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

Substrate Case Study: 2-Amino-4-chloro-3-hydroxybenzoic Acid Hydrobromide

Executive Summary

The compound 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide (CAS: 2230807-81-3) is a densely functionalized aromatic building block highly valued in the synthesis of kinase inhibitors and complex heterocycles[1]. However, the contiguous arrangement of unprotected, reactive functional groups (1-COOH, 2-NH2, 3-OH, 4-Cl) presents a formidable challenge for transition-metal-catalyzed cross-coupling. This application note details the mechanistic hurdles of this substrate and provides a field-proven, self-validating protocol for direct Suzuki-Miyaura cross-coupling, eliminating the need for tedious protection-deprotection sequences.

Substrate Profiling & Mechanistic Challenges

Attempting standard palladium-catalyzed couplings (e.g., using Pd(PPh3​)4​ ) on this substrate typically results in complete reaction failure due to a "perfect storm" of catalytic deactivation:

  • Severe Electronic Deactivation: Under the basic conditions required for cross-coupling, the 3-OH group deprotonates to form a phenoxide. This strongly electron-donating moiety pumps electron density into the aromatic ring, dramatically increasing the activation energy required for the Pd(0) catalyst to oxidatively insert into the adjacent 4-C-Cl bond[2].

  • Catalyst Poisoning: The unprotected 2-NH 2​ group acts as a competitive σ -donor. It can bind to the palladium center, sequestering the catalyst in off-cycle, inactive states[3].

  • Stoichiometric Imbalance: The hydrobromide salt form introduces an equivalent of HBr. Failure to account for this hidden acid will result in the immediate quenching of the base, stalling the critical transmetalation step.

To overcome these barriers, the catalytic system must utilize electron-rich, sterically demanding dialkylbiaryl phosphine ligands (Buchwald ligands) that stabilize highly active, mono-ligated Pd(0) intermediates capable of forcing the oxidative addition[3][4].

Strategic Workflows

Researchers have two primary pathways when handling this substrate: Path A (Direct Coupling via advanced ligand design) and Path B (Classical Global Protection). This guide focuses on optimizing Path A to maximize step-economy.

Workflow cluster_direct Path A: Direct Catalytic Coupling cluster_protect Path B: Protection Strategy Start 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide DirectBase Neutralization & Deprotonation (Excess K3PO4) Start->DirectBase Direct Protect Global Protection (Esterification / N,O-Acetal) Start->Protect Multi-Step DirectCat Pd G3 Precatalyst + XPhos (Overcomes Deactivation) DirectBase->DirectCat DirectProd Cross-Coupled Product (Direct Access) DirectCat->DirectProd ProtectCat Standard Pd Catalysis (e.g., Pd(dppf)Cl2) Protect->ProtectCat Deprotect Deprotection (Hydrolysis) ProtectCat->Deprotect ProtectProd Cross-Coupled Product (High Yield) Deprotect->ProtectProd

Figure 1: Strategic workflows for the cross-coupling of highly functionalized aryl chlorides.

Optimization Data & Causality

The table below summarizes the optimization landscape. The causality behind the successful conditions (Entry 4) relies on two critical factors:

  • Ligand Choice: XPhos prevents the formation of inactive bis-ligated Pd(0) complexes, ensuring the catalyst remains active enough to insert into the deactivated C-Cl bond[4].

  • Base Stoichiometry: Exactly 4.5 equivalents of base are required. The breakdown is: 1.0 eq for HBr neutralization, 1.0 eq for the -COOH group, 1.0 eq for the -OH group, and 1.5 eq to form the reactive boronate complex for transmetalation.

Table 1: Base and Ligand Screening for Direct Suzuki-Miyaura Coupling

EntryPrecatalyst (5 mol%)LigandBase (Equiv)Solvent SystemConversion (%)
1 Pd(PPh3​)4​ PPh3​ Na2​CO3​ (3.0)1,4-Dioxane< 5%
2 Pd(dppf)Cl2​ dppf K3​PO4​ (4.5)Dioxane / H2​O (4:1)15%
3XPhos Pd G3XPhos K3​PO4​ (3.0)Dioxane / H2​O (4:1)40% (Stalled)
4 XPhos Pd G3 XPhos K3​PO4​ (4.5) Dioxane / H2​O (4:1) > 95%

Experimental Protocol: Direct Suzuki-Miyaura Cross-Coupling

This protocol is designed to be a self-validating system, ensuring high reproducibility for drug development professionals.

Materials Required
  • Substrate: 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide (MW: 268.49 g/mol )

  • Coupling Partner: Arylboronic acid or pinacol ester

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1)

  • Base: Potassium phosphate tribasic ( K3​PO4​ ), finely milled

  • Solvents: Degassed 1,4-Dioxane and HPLC-grade H2​O

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide (268.5 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and K3​PO4​ (955 mg, 4.5 mmol, 4.5 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (39.3 mg, 0.05 mmol, 5 mol%). Note: The G3 precatalyst is bench-stable, but should be stored in a desiccator to prevent hydrolysis of the mesylate leaving group.

  • Purging: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill the vial with dry Argon (repeat 3 times).

  • Solvent Introduction: Introduce degassed 1,4-Dioxane (8.0 mL) followed by degassed H2​O (2.0 mL) via syringe. Causality Note: The biphasic mixture is strictly necessary. The poly-anionic nature of the fully deprotonated substrate makes it completely insoluble in pure organic solvents. Water ensures homogeneity and facilitates base transfer.

  • Heating: Transfer the vial to a pre-heated aluminum block at 90 °C. Stir vigorously (800 rpm) for 12–16 hours.

  • Workup: Cool to room temperature. Acidify the aqueous layer carefully to pH 4 using 1M HCl to re-protonate the carboxylic acid and phenol, then extract with Ethyl Acetate ( 3×15 mL). Dry the combined organics over Na2​SO4​ , concentrate, and purify via reverse-phase chromatography.

Self-Validating System & Troubleshooting (LC-MS Tracking)

To ensure the protocol is functioning as intended, researchers must monitor the reaction via LC-MS.

  • Baseline Signature: The starting material exhibits a distinct isotopic signature at m/z 186/188 ([M-H]⁻ in negative ion mode) due to the naturally occurring 35Cl/37Cl isotopes.

  • Validation of Success: A successful transmetalation and reductive elimination cycle will result in the complete disappearance of this doublet, replaced by the mass of the coupled product.

  • Failure Mode Identification: If a mass corresponding to protodehalogenation (m/z 152) is observed, it indicates that oxidative addition successfully occurred, but transmetalation was too slow. This is a definitive diagnostic sign of either degraded boronic acid or insufficient base neutralization of the HBr salt.

References

  • Düfert, M. A.; Billingsley, K. L.; Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, 2013, 135(34), 12877–12885.

  • Colacot, T. J. (Ed.). "Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery." New Trends in Cross-Coupling: Theory and Applications, Royal Society of Chemistry, 2022.

  • Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Substituted 2-aminobiphenylpalladium methanesulfonate precatalysts and their use in C–C and C–N cross-couplings." The Journal of Organic Chemistry, 2014, 79(9), 4161-4166.

  • BLD Pharm. "2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide Compound Profile (CAS: 23219-33-2 / 2230807-81-3)." Chemical Database, 2024.

Sources

Application

Application Note: Scale-Up Manufacturing Process for 2-Amino-4-chloro-3-hydroxybenzoic Acid Hydrobromide

Executive Summary & Process Rationale 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide (CAS 2230807-81-3) is a highly specialized halogenated anthranilic acid derivative utilized as a critical building block in the sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Process Rationale

2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide (CAS 2230807-81-3) is a highly specialized halogenated anthranilic acid derivative utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs). The free base, 2-amino-4-chloro-3-hydroxybenzoic acid (CAS 23219-33-2), features a unique substitution pattern that provides distinct biological and chemical reactivity[1].

Scaling up the synthesis of this molecule presents significant regioselectivity challenges. Direct chlorination of 3-hydroxyanthranilic acid is kinetically unfavorable for large-scale manufacturing due to the competing activating effects of the free amino and hydroxyl groups, which frequently leads to complex mixtures of mono- and di-chlorinated species, such as the 4,6-dichloro byproduct (CAS 160911-15-9)[2].

To establish a scalable, self-validating manufacturing system, we have designed a protection-directed halogenation strategy :

  • Amine Protection : N-acetylation dampens the activating power of the amine, shifting the electron density to favor electrophilic aromatic substitution directed primarily by the hydroxyl group.

  • Regioselective Chlorination : Utilizing N-Chlorosuccinimide (NCS) under strict kinetic control maximizes the yield of the 4-chloro isomer.

  • Telescoped Deprotection & Salt Formation : Hydrobromic acid (HBr) serves a dual purpose as a deprotecting catalyst and a salt-forming reagent, precipitating the final product in high purity.

Synthetic Route Visualization

SynthesisRoute SM 3-Hydroxyanthranilic Acid (Starting Material) Int1 2-Acetamido-3-hydroxy- benzoic acid (Intermediate 1) SM->Int1 Ac2O, AcOH 80°C, 2h Int2 2-Acetamido-4-chloro- 3-hydroxybenzoic acid (Intermediate 2) Int1->Int2 NCS, DMF 0-5°C, 4h API 2-Amino-4-chloro-3-hydroxy- benzoic acid hydrobromide (Target API) Int2->API 48% aq. HBr Reflux, 6h

Three-step protection-directed synthesis route for the target hydrobromide salt.

Scale-Up Methodologies & Self-Validating Protocols

Step 1: N-Acetylation of 3-Hydroxyanthranilic Acid

Objective: Selectively protect the amine to prevent over-oxidation and direct subsequent chlorination.

  • Causality: Glacial acetic acid is utilized as both the solvent and a proton source to suppress O-acetylation, ensuring exclusive N-acetylation. Elevated temperatures (80°C) overcome the steric hindrance of the adjacent carboxylic and hydroxyl groups.

  • Protocol:

    • Charge a glass-lined reactor with 3-hydroxyanthranilic acid (1.0 eq) and glacial acetic acid (5 volumes).

    • Begin agitation and heat the suspension to 40°C.

    • Add acetic anhydride (1.1 eq) dropwise over 30 minutes. The reaction is mildly exothermic.

    • Ramp the reactor temperature to 80°C and hold for 2 hours.

    • Self-Validation (IPC): Sample the reaction mixture for HPLC analysis. Proceed only when unreacted starting material is <1.0%.

    • Cool the mixture to 15°C to induce crystallization. Filter the slurry, wash with cold water (2 volumes), and dry under vacuum at 50°C.

Step 2: Regioselective Chlorination

Objective: Introduce the chlorine atom precisely at the 4-position.

  • Causality: N,N-Dimethylformamide (DMF) is chosen as the solvent because it stabilizes the chloronium intermediate generated by NCS. Maintaining a strict temperature range of 0–5°C prevents the kinetic energy of the system from overcoming the activation barrier for a second chlorination event at the 6-position[2].

  • Protocol:

    • Dissolve 2-acetamido-3-hydroxybenzoic acid (1.0 eq) in anhydrous DMF (8 volumes) under a nitrogen atmosphere.

    • Cool the reactor jacket to -5°C to achieve an internal temperature of 0°C.

    • Prepare a solution of N-Chlorosuccinimide (1.05 eq) in DMF (2 volumes) and add it to the reactor via a dosing pump over 2 hours, strictly maintaining the internal temperature below 5°C.

    • Stir the reaction for an additional 4 hours at 0–5°C.

    • Self-Validation (IPC): Perform LC-MS analysis. The mass of the mono-chlorinated product (m/z 229) must be dominant, with the 4,6-dichloro impurity (m/z 263) constituting <3.0% of the total peak area.

    • Quench the reaction by slowly adding cold purified water (15 volumes) to precipitate the product. Filter, wash with water, and dry.

Step 3: Telescoped Deprotection and Hydrobromide Salt Formation

Objective: Remove the acetyl protecting group and form the highly stable hydrobromide salt in a single operation.

  • Causality: 48% aqueous HBr forms an azeotrope that boils at approximately 110°C. This provides the exact thermal energy required for complete amide hydrolysis without causing the decarboxylation of the benzoic acid moiety. Furthermore, the hydrobromide salt has a steep solubility curve in water, allowing for high-recovery crystallization upon cooling.

  • Protocol:

    • Suspend 2-acetamido-4-chloro-3-hydroxybenzoic acid in 48% aqueous HBr (10 volumes).

    • Heat the mixture to reflux (internal temperature ~110°C) and maintain for 6 hours.

    • Self-Validation (IPC): Monitor the disappearance of the acetylated intermediate via HPLC. Target is <0.5% intermediate remaining.

    • Initiate the downstream processing workflow (see Section 4).

Downstream Processing (DSP) & Crystallization Workflow

DSPWorkflow Rxn Deprotection Mixture (110°C in 48% HBr) Cool Controlled Cooling (0.5°C/min to 5°C) Rxn->Cool Supersaturation Filter Vacuum Filtration & Cold Isopropanol Wash Cool->Filter Slurry Dry Vacuum Drying (45°C, 50 mbar) Filter->Dry Wet Cake Product Final API Intermediate >99.2% HPLC Purity Dry->Product Dry Powder

Downstream processing and crystallization workflow for final product isolation.

DSP Causality: A controlled cooling ramp (0.5°C/min) is critical. Rapid cooling causes uncontrolled nucleation, trapping trace succinimide and dichloro impurities within the crystal lattice. Slow cooling promotes the growth of large, pure hydrobromide crystals. The final cold isopropanol wash displaces residual aqueous HBr without dissolving the product.

Quantitative Data & In-Process Controls (IPC)

The following table summarizes the critical process parameters (CPPs), self-validation targets, and expected yields across the 3-step scale-up process.

Process StepTarget Intermediate / ProductKey ReagentsCritical Process Parameter (CPP)IPC Target (Self-Validation)Expected Yield
1. Protection 2-Acetamido-3-hydroxybenzoic acidAc₂O, AcOHT = 80°C, Time = 2h<1.0% unreacted SM (HPLC)94%
2. Chlorination 2-Acetamido-4-chloro-3-hydroxybenzoic acidNCS, DMFT = 0–5°C, Slow addition<3.0% 4,6-dichloro impurity82%
3. Deprotection 2-Amino-4-chloro-3-hydroxybenzoic acid HBr48% aq. HBrT = 110°C (Reflux), Cooling rate>99.2% API Purity (HPLC)89%

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 114947, 2-Amino-4-chloro-3-hydroxybenzoic acid" PubChem. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide

Welcome to the technical support center for the synthesis of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate the challenges of this specific synthesis.

I. Overview of the Synthetic Pathway

A robust and common strategy for the synthesis of 2-Amino-4-chloro-3-hydroxybenzoic acid involves a multi-step process beginning with a suitable precursor, typically a nitrated benzoic acid derivative. The key transformation is the reduction of a nitro group to an amine. The final step is the formation of the hydrobromide salt.

II. Visualizing the Workflow

The following diagram outlines the proposed synthetic workflow, providing a high-level overview of the key stages.

cluster_0 Synthesis & Purification Start Starting Material: 4-Chloro-3-hydroxy-2-nitrobenzoic acid Reduction Step 1: Reduction of Nitro Group Start->Reduction Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) Isolation Step 2: Isolation of Free Amine Reduction->Isolation Work-up & Neutralization Salt_Formation Step 3: Hydrobromide Salt Formation Isolation->Salt_Formation Anhydrous HBr Purification Step 4: Purification of Final Product Salt_Formation->Purification Recrystallization End Final Product: 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide Purification->End

Caption: Proposed workflow for the synthesis of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield in the reduction step?

A1: Incomplete reaction is a primary cause of low yield. This can be due to several factors:

  • Insufficient Reducing Agent: Ensure you are using the correct stoichiometric amount of the reducing agent. For metal-based reductions like tin(II) chloride, an excess is often required.

  • Poor Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C), the catalyst may be old or poisoned. Always use fresh, high-quality catalyst.

  • Suboptimal Reaction Temperature: The reduction of aromatic nitro groups can be exothermic. However, some reactions require heating to go to completion. Monitor the reaction temperature closely.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.[1]

Q2: My final product is discolored. What is the likely cause and how can I fix it?

A2: Discoloration, often appearing as a brown or yellow tint, is typically due to the oxidation of the amino group. Aromatic amines are susceptible to air oxidation, which can be accelerated by light and trace metal impurities.

  • Prevention: During the work-up and purification steps, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Remediation: Discoloration can often be removed by recrystallization. If the color persists, you can treat the solution with activated carbon during the recrystallization process to adsorb the colored impurities.[1]

Q3: I am having trouble with the crystallization of the hydrobromide salt. What should I do?

A3: Difficulties in crystallization can arise from the presence of impurities or the choice of an inappropriate solvent system.

  • Purity: Ensure the free amine is of high purity before attempting salt formation. Impurities can inhibit the formation of a stable crystal lattice.

  • Solvent Screening: Experiment with different solvent systems for the recrystallization. A mixture of a good solvent and a poor solvent (an anti-solvent) often yields better crystals. For hydrobromide salts, combinations like ethanol/diethyl ether or isopropanol/hexane can be effective.

Q4: What are the potential side reactions during the synthesis?

A4: Besides incomplete reduction, other side reactions can occur:

  • Over-reduction: In some cases, other functional groups on the aromatic ring can be reduced. However, with the substituents present in the target molecule, this is less likely under standard nitro reduction conditions.

  • Dehalogenation: During catalytic hydrogenation, the chlorine atom can sometimes be removed (hydrodechlorination). This can be minimized by careful selection of the catalyst and reaction conditions.

  • Formation of Azo or Azoxy Compounds: Incomplete reduction of the nitro group can sometimes lead to the formation of dimeric azo or azoxy compounds, which can complicate purification and lower the yield of the desired amine.

IV. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis.

Issue Potential Cause Recommended Action
Low Yield Incomplete Reaction - Monitor reaction progress by TLC or HPLC to ensure completion. - Consider extending the reaction time or moderately increasing the temperature.[1] - Ensure the reducing agent is fresh and added in the correct stoichiometry.
Loss of Product During Work-up - Optimize the extraction procedure. Ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous layer. - Use an adequate volume of extraction solvent and perform multiple extractions.
Side Reactions - Analyze the crude product by NMR or LC-MS to identify potential byproducts. - Adjust reaction conditions (e.g., temperature, catalyst) to minimize side reactions.
Product Contamination Presence of Starting Material - As with low yield, ensure the reaction goes to completion. - Purify the crude product using column chromatography or recrystallization.
Inorganic Salts - During the work-up, wash the organic layer thoroughly with water to remove any inorganic salts.
Discoloration of Final Product Oxidation of the Amino Group - Perform the purification steps under an inert atmosphere if possible. - Recrystallize the product from a suitable solvent. - Treat the solution with activated charcoal during recrystallization to remove colored impurities.[1]
Difficulty with Hydrobromide Salt Formation Impure Free Amine - Purify the free amine by recrystallization or column chromatography before proceeding with salt formation.
Incorrect Stoichiometry of HBr - Use anhydrous hydrogen bromide, and ensure the correct molar equivalent is added. An excess of HBr can sometimes hinder crystallization.
Suboptimal Crystallization Solvent - Screen a variety of solvent/anti-solvent systems to find the optimal conditions for crystallization.

V. Experimental Protocols

Protocol 1: Reduction of 4-Chloro-3-hydroxy-2-nitrobenzoic acid using Tin(II) Chloride
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-hydroxy-2-nitrobenzoic acid (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Reducing Agent: To this solution, add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Washing: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude 2-Amino-4-chloro-3-hydroxybenzoic acid.

Protocol 2: Formation of the Hydrobromide Salt
  • Dissolution: Dissolve the crude 2-Amino-4-chloro-3-hydroxybenzoic acid in a minimal amount of a suitable solvent (e.g., anhydrous ethanol or isopropanol).

  • Addition of HBr: To this solution, slowly add a solution of anhydrous hydrogen bromide in a suitable solvent (e.g., acetic acid or diethyl ether) (1.0-1.1 equivalents) while stirring.

  • Precipitation: The hydrobromide salt should precipitate out of the solution. If not, the solution can be cooled in an ice bath to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the product under vacuum to obtain the 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide.

VI. Logical Relationships in Troubleshooting

The following diagram illustrates the logical flow for troubleshooting low yield, a common and critical issue in this synthesis.

cluster_1 Troubleshooting Low Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete Complete Reaction Complete Check_Completion->Complete [No Starting Material] Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Check reagent quality Incomplete->Optimize_Conditions [Starting Material Present] Check_Workup Investigate Work-up Procedure Complete->Check_Workup Yield_Improved Yield Improved Optimize_Conditions->Yield_Improved Loss_in_Workup Significant Loss Identified Check_Workup->Loss_in_Workup No_Loss_in_Workup No Significant Loss Check_Workup->No_Loss_in_Workup [Mass Balance is Good] Optimize_Workup Optimize Work-up: - Adjust pH of extraction - Increase number of extractions Loss_in_Workup->Optimize_Workup [Product in Aqueous Layer] Check_Side_Reactions Analyze for Side Reactions (NMR/LC-MS) No_Loss_in_Workup->Check_Side_Reactions Optimize_Workup->Yield_Improved Side_Reactions_Present Side Reactions Confirmed Check_Side_Reactions->Side_Reactions_Present No_Side_Reactions No Significant Side Reactions Check_Side_Reactions->No_Side_Reactions [Clean Crude Product] Modify_Protocol Modify Reaction Protocol: - Change reducing agent - Adjust catalyst/reagent loading Side_Reactions_Present->Modify_Protocol [Byproducts Identified] Purification_Issue Investigate Purification Step No_Side_Reactions->Purification_Issue Modify_Protocol->Yield_Improved

Caption: A logical workflow for diagnosing and resolving low synthesis yield.

VII. References

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Amino-4-chloro-3-hydroxybenzoic Acid Hydrobromide

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals experiencing precipitation, turbidity, or inconsistent dosing when working with 2-Amino-4-ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals experiencing precipitation, turbidity, or inconsistent dosing when working with 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide in aqueous media.

Below, we provide mechanistic insights, quantitative reference data, and self-validating experimental protocols to overcome these thermodynamic barriers.

Part 1: Diagnostic FAQs (Mechanistic Insights)

Q1: I purchased the hydrobromide salt assuming it would be highly water-soluble. Why does it precipitate immediately when diluted into physiological buffers like PBS (pH 7.4)? A1: While hydrobromide salts of basic compounds generally exhibit high aqueous solubility in unbuffered water[1], introducing them to a buffered system causes two distinct chemical phenomena. First, the highly acidic HBr salt rapidly consumes local buffering capacity. This drops the microenvironmental pH near the dissolving particles toward the molecule's isoelectric point (pI ~2.5–3.5), forcing the compound into its neutrally charged, zwitterionic state. Zwitterionic aminobenzoic acids form highly stable, insoluble crystal lattices due to strong intermolecular ionic and hydrogen bonds[2]. Second, the high concentration of chloride in PBS triggers a "common-ion effect," which shifts the equilibrium and suppresses the solubility of the halogenated salt[3].

Q2: How do the specific functional groups (C4-chloro, C3-hydroxyl) dictate this solubility barrier? A2: The solubility of this specific molecule is thermodynamically limited by its unique substitution pattern[4]. The C4-chloro group significantly increases the molecule's lipophilicity (LogP) and disrupts the formation of a stable hydration shell. Simultaneously, the C3-hydroxyl group acts as both a hydrogen bond donor and acceptor, engaging in tight intramolecular hydrogen bonding with the adjacent C2-amino group and intermolecular bonding with the C1-carboxylic acid. This creates a rigid crystal lattice with high lattice energy, requiring significant thermodynamic input to break.

Q3: Can I use heat or sonication to force the compound into solution for my assays? A3: Heat and sonication only increase kinetic solubility by temporarily providing the activation energy needed to break the crystal lattice. Once the solution returns to ambient temperature or 37°C for your assay, the system will re-equilibrate to its thermodynamic solubility limit, causing spontaneous nucleation and sub-visible precipitation. A permanent thermodynamic intervention—such as pH modification, co-solvency, or cyclodextrin complexation—is required to stabilize the monomeric form in solution[5].

Part 2: Chemical Speciation & Troubleshooting Workflows

Understanding the pH-dependent ionization of 2-Amino-4-chloro-3-hydroxybenzoic acid is critical. The molecule possesses three ionizable centers: a carboxylic acid, an aromatic amine, and a phenol.

Speciation Low pH < 2.0 Cationic Form (High Solubility) Mid pH 3.0 - 5.0 Zwitterionic Form (Precipitation Zone) Low->Mid Base Addition Mid->Low Acid Addition High pH > 7.0 Anionic Form (Moderate Solubility) Mid->High Base Addition High->Mid Acid Addition

Figure 1: pH-dependent speciation and solubility zones for the target aminobenzoic acid.

Troubleshooting Start Prepare Aqueous Solution of HBr Salt Check Visual & UV-Vis Check: Is solution clear? Start->Check Pass Success: Proceed to Assay Check->Pass Yes Fail Failure: Precipitation / Turbidity Check->Fail No Sol1 Strategy 1: Adjust pH to > 7.5 Fail->Sol1 Sol2 Strategy 2: Add 5-10% DMSO Fail->Sol2 Sol3 Strategy 3: 20% HP-β-CD Complexation Fail->Sol3 Sol1->Check Retest Sol2->Check Retest Sol3->Check Retest

Figure 2: Algorithmic troubleshooting workflow for resolving API precipitation in aqueous media.

Part 3: Quantitative Data Summary

The table below outlines the expected thermodynamic solubility limits of the compound across different solvent vehicles, allowing you to select the appropriate system based on your assay's tolerance.

Solvent SystemTarget pHDominant SpeciesExpected SolubilityPrecipitation Risk
Pure Water (Unbuffered) < 2.5Cationic (-NH3⁺)> 10 mg/mLLow (Highly acidic, toxic to cells)
1X PBS 7.4Anionic (-COO⁻)< 0.5 mg/mLHigh (Microenvironmental pH drop)
10% DMSO in PBS 7.4Anionic (-COO⁻)~ 2.0 - 5.0 mg/mLModerate (Risk upon further dilution)
20% HP-β-CD in Water 6.0 - 7.0Inclusion Complex> 10.0 mg/mLLow (Ideal for in vivo/cell assays)

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as "self-validating systems." They include built-in verification steps to confirm that true thermodynamic solubility has been achieved, rather than a temporary kinetic suspension.

Protocol A: pH-Titrated Co-Solvent Solubilization (For In Vitro Assays)

Use this protocol when your biological assay can tolerate up to 1% DMSO.

  • Primary Solvation: Dissolve the HBr salt in 100% anhydrous DMSO to create a 100 mM master stock.

    • Causality: DMSO acts as a strong hydrogen-bond acceptor, disrupting the rigid intermolecular lattice between the hydroxyl, amino, and carboxyl groups.

  • Buffer Pre-adjustment: Prepare a 1X PBS solution and adjust the pH to 8.0 using 0.1 M NaOH.

    • Causality: The HBr salt is highly acidic. Pre-raising the buffer pH prevents the microenvironmental pH from dropping into the isoelectric precipitation zone (pH 2.5–3.5) during addition.

  • Dropwise Integration: Under vigorous vortexing, add the DMSO stock dropwise to the pre-adjusted buffer to reach your target concentration (e.g., 1 mM, resulting in 1% final DMSO).

  • Self-Validation (Centrifugation & UV-Vis): Centrifuge the final solution at 10,000 x g for 10 minutes. Measure the UV-Vis absorbance (λmax ~280-320 nm) of the supernatant and compare it to an uncentrifuged aliquot.

    • Validation Logic: If the absorbance drops post-centrifugation, sub-visible nano-precipitates (Tyndall effect) are present, indicating the thermodynamic solubility limit has been breached. If absorbance matches, true solvation is confirmed.

Protocol B: Cyclodextrin Complexation (For In Vivo / Sensitive Assays)

Use this protocol when organic solvents must be strictly avoided.

  • Carrier Preparation: Prepare a 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) solution in deionized water.

  • API Saturation: Add an excess amount of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide (e.g., 15 mg/mL) to the cyclodextrin solution.

  • Thermodynamic Equilibration: Agitate the suspension on an orbital shaker at 37°C for 48 hours.

    • Causality: Host-guest complexation is a thermodynamically driven equilibrium process. Sufficient time and kinetic energy are required for the lipophilic chloro-aromatic ring to displace water molecules and enter the hydrophobic cyclodextrin cavity.

  • Self-Validation (Filtration & Quantification): Filter the equilibrated suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed API. Dilute the filtrate 1:100 in mobile phase and quantify the exact solubilized concentration via HPLC-UV.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at:[Link]

  • Crystal Growth & Design. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. American Chemical Society. Available at:[Link]

  • Academia.edu. (2010). Solubility enhancement techniques with special emphasis on hydrotrophy. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification Guide for 2-Amino-4-chloro-3-hydroxybenzoic Acid Hydrobromide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the physicochemical challenges encountered during the synthesis and purification of 2-Amino-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the physicochemical challenges encountered during the synthesis and purification of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide .

This compound presents a unique purification challenge. Its amphoteric nature (containing both a basic amine and an acidic carboxylic acid) complicates standard solvent extractions, while its ortho-aminophenol motif makes it exceptionally vulnerable to oxidative degradation. The following guide provides field-proven, causality-driven solutions to isolate highly pure pharmaceutical-grade material.

Part 1: Troubleshooting FAQs

Q1: My synthesized crude product has a dark brown or black discoloration instead of the expected off-white/pale crystalline powder. What causes this, and how can I remove it? Causality: The target compound contains an ortho-aminophenol moiety. Aminophenols are highly susceptible to aerobic oxidation, particularly under neutral or alkaline conditions. They rapidly oxidize to form highly colored o-quinone imine intermediates[1]. These electrophilic intermediates readily undergo non-enzymatic cyclocondensation and polymerization, resulting in dark, tarry impurities that co-crystallize with your product[1]. Solution: Incorporate a strong, water-soluble reducing agent during the recrystallization process. Sodium dithionite ( Na2​S2​O4​ ) is the industry standard for this application. It rapidly reduces the o-quinone imines back to the desired aminophenol, completely decolorizing the solution within minutes[2].

Q2: HPLC analysis shows contamination with unreacted starting materials (e.g., 4-chloro-3-hydroxybenzoic acid). How can I selectively remove them? Causality: The target compound is amphoteric, possessing a basic primary amine. Precursors like 4-chloro-3-hydroxybenzoic acid lack this basic amine group. Solution: Exploit the differential solubility of the protonated amine. By dissolving the crude mixture in dilute aqueous hydrobromic acid (pH < 1) at elevated temperatures, the target compound becomes fully protonated at the amine group ( −NH3+​ ), forming a highly water-soluble cationic species. Non-basic impurities remain insoluble in the acidic aqueous phase and can be quantitatively removed via hot filtration.

Q3: How do I remove regioisomeric impurities (e.g., 6-chloro isomers) or over-chlorinated byproducts? Causality: Electrophilic aromatic substitution (e.g., chlorination) often yields a statistical mixture of regioisomers due to the activating nature of the hydroxyl and amino groups. These isomers have similar polarities, making standard solvent recrystallization inefficient. Solution: Utilize isoelectric point (pI) precipitation. As a zwitterion, the compound exhibits its absolute minimum aqueous solubility at its isoelectric point, which for aminobenzoic acid derivatives is typically around pH 3.5[3]. By carefully adjusting the pH of the clarified aqueous filtrate to 3.5, the target selectively precipitates as the neutral zwitterion, while many structurally related impurities with slightly different pKa values remain dissolved in the mother liquor[3].

Part 2: Impurity Profiling & Removal Strategy

Impurity ClassCausality / OriginDetection MethodRemoval Strategy
Oxidation Byproducts Aerobic oxidation of aminophenol to o-quinone imines[1]Visual (Dark color), UV-VisReduction with Sodium Dithionite ( Na2​S2​O4​ )[2]
Non-Basic Precursors Incomplete amination or reduction of starting materialsHPLC, TLC (UV active)Acidic dissolution (pH < 1) and hot filtration
Regioisomers Non-selective electrophilic aromatic chlorinationHPLC, 1 H-NMRIsoelectric precipitation at pH 3.5[3]
Inorganic Salts Byproducts of pH adjustment and neutralizationConductivity, Ash testFinal recrystallization from dilute HBr

Part 3: Mechanistic Visualizations

OxidationPathway A 2-Amino-4-chloro- 3-hydroxybenzoic acid B o-Quinone Imine Intermediate A->B Aerobic Oxidation B->A Sodium Dithionite (Reduction) C Dark Polymeric Impurities B->C Polymerization / Condensation

Fig 1: Oxidative degradation of the aminophenol moiety and its reversal via dithionite reduction.

pHWorkflow Crude Crude Mixture (Target + Impurities) Acidic Dissolve in aq. HBr (pH < 1) Target becomes soluble cation Crude->Acidic Filter Hot Filtration Removes non-basic impurities Acidic->Filter Isoelectric Adjust to pH 3.5 (NaOH) Target precipitates as zwitterion Filter->Isoelectric Salt Resuspend in HBr & Crystallize Yields pure Hydrobromide Salt Isoelectric->Salt

Fig 2: pH-swing purification leveraging the amphoteric nature of the target compound.

Part 4: Self-Validating Experimental Protocols

Protocol A: Decolorization and Acidic Clarification
  • Suspension: Suspend the dark, crude 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide in deionized water (approx. 10 mL/g).

  • Acidification: Heat the suspension to 80°C under a nitrogen atmosphere to minimize further oxidation. Add concentrated HBr dropwise until the solid fully dissolves (pH < 1).

  • Reduction: Add activated carbon (10% w/w relative to crude) and sodium dithionite (5% w/w). Note: Sodium dithionite rapidly reduces colored quinone imines[2].

  • Incubation: Stir at 80°C for 15 minutes.

    • Validation Checkpoint: Observe the solution color. Persistence of a dark tint after 15 minutes indicates incomplete reduction of the quinone imine; add an additional 1% w/w sodium dithionite until the solution is completely decolorized[2].

  • Filtration: Perform a hot filtration through a Celite pad to remove the activated carbon and any insoluble non-basic impurities.

Protocol B: Isoelectric Precipitation and Salt Formation
  • Cooling: Cool the clarified acidic filtrate from Protocol A to 40°C.

  • pH Adjustment: Slowly add 2M NaOH dropwise while continuously monitoring the pH with a calibrated meter.

  • Precipitation: Stop the addition when the pH reaches exactly 3.5. Note: The solubility of the aminobenzoic acid is lowest at this value, triggering massive precipitation of the zwitterion[3].

    • Validation Checkpoint: If no precipitate forms at pH 3.5, the zwitterion concentration is below its solubility limit; concentrate the bulk solution under vacuum before proceeding.

  • Isolation: Stir the suspension at 0–5°C for 2 hours to maximize yield, then filter the pale-gray precipitate.

  • Salt Formation: To form the final hydrobromide salt, resuspend the zwitterionic wet cake in a minimal volume of 1M HBr. Heat to dissolve, then slowly cool to 0°C to crystallize the pure 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide.

  • Drying: Filter, wash with ice-cold ethanol, and dry under vacuum at 40°C.

References

  • Source: Google Patents (US2878281A)
  • Source: National Institutes of Health (PMC)
  • Preparation of 4-aminosalicylic acid Source: PrepChem URL

Sources

Optimization

Optimizing crystallization conditions for 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide purification

Technical Support Center: 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide Welcome to the technical support guide for the purification of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide. This document is designed...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide

Welcome to the technical support guide for the purification of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing crystallization conditions. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and refine your purification processes effectively.

Section 1: Foundational Concepts & Initial Considerations

This section addresses the fundamental properties of the molecule and the critical role of crystallization in achieving high purity.

Q1: What are the key molecular features of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide that influence its crystallization behavior?

A1: The crystallization behavior of this molecule is governed by a combination of its functional groups and its nature as a salt. The parent molecule, an aminobenzoic acid derivative, possesses:

  • An aromatic ring with chloro- and hydroxyl- substituents, which contributes to its overall planarity and potential for π-π stacking interactions in the crystal lattice.[1]

  • A carboxylic acid group (-COOH) , which is a strong hydrogen bond donor.

  • An amino group (-NH2) , which is a hydrogen bond donor and the site of protonation.

  • A hydroxyl group (-OH) , another strong hydrogen bond donor and acceptor.

As a hydrobromide salt , the amino group is protonated (-NH3+), forming an ionic bond with the bromide anion (Br-). This salt formation significantly increases the polarity and aqueous solubility compared to the free base.[2] The presence of multiple hydrogen bonding sites and the ionic character are the dominant forces that will dictate solvent selection and crystal packing.[3]

Q2: Why is crystallization the preferred method for purifying this Active Pharmaceutical Ingredient (API)?

A2: Crystallization is a powerful purification technique for APIs because it is a highly selective process that leverages differences in solubility between the desired compound and its impurities.[4] During controlled crystallization, molecules of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide self-assemble into a highly ordered, three-dimensional crystal lattice. Most impurities do not fit well into this lattice and are consequently excluded, remaining in the mother liquor. This process not only removes chemical impurities but can also control critical solid-state properties like particle size, flowability, and, most importantly, the polymorphic form, which can impact the drug's stability and bioavailability.[5][6]

Section 2: Designing the Crystallization Process

Successful purification begins with a rationally designed process. This section guides you through the critical parameters.

Q3: How do I select an appropriate solvent system for crystallization?

A3: Solvent selection is the most critical step in developing a crystallization process.[] The ideal solvent system will exhibit a steep solubility curve, meaning the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For a salt like this, polar, protic solvents are often a good starting point.

A common strategy is to use a binary solvent system: a "solvent" in which the compound is soluble and an "anti-solvent" in which it is poorly soluble.[8] This provides an additional lever of control over supersaturation.

Table 1: Representative Solvent Systems for Screening

Solvent ClassExample SolventsRole & RationalePotential Issues
Primary Solvents Water, Methanol, EthanolGood Solvents: These polar, protic solvents effectively solvate the ionic hydrobromide salt and engage in hydrogen bonding with the molecule's functional groups.[9]High solubility may necessitate large volumes of anti-solvent to induce precipitation, potentially lowering yield.
Co-Solvents Isopropanol (IPA), AcetoneSolubility Modifiers: Can be blended with primary solvents to fine-tune the solubility profile. Acetone can sometimes form specific interactions with carboxylic acid groups.[3]Ensure complete miscibility with the primary solvent and anti-solvent to avoid phase separation.
Anti-Solvents Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), TolueneInsoluble/Sparingly Soluble: These less polar solvents will reduce the overall solvating power of the system, forcing the API out of solution to induce crystallization.[8]Rapid addition can lead to "oiling out" or amorphous precipitation. Toluene is effective at precipitating polar compounds.

Q4: Should I use cooling crystallization, anti-solvent crystallization, or a combination?

A4: The choice depends on the solubility profile of your compound in the selected solvent system.

  • Cooling Crystallization: Ideal for systems with a steep solubility-temperature gradient. It involves dissolving the API in a suitable solvent at a high temperature and then slowly cooling the solution to induce supersaturation and crystal growth.[] This method is often preferred for its simplicity and control over crystal size.

  • Anti-Solvent Crystallization: Useful when the API is highly soluble across a wide range of temperatures in the primary solvent. A miscible anti-solvent is slowly added to the saturated solution at a constant temperature to reduce the compound's solubility and trigger crystallization.[8] The rate of addition is a critical parameter to control.

  • Combination Approach: This is often the most robust method. The API is dissolved in a minimal amount of a good solvent at an elevated temperature. The solution is then cooled, and an anti-solvent is added concurrently or after a certain period of cooling. This provides precise control over the supersaturation profile.

Section 3: Troubleshooting Guide

Even well-designed experiments can encounter issues. This section provides a systematic approach to problem-solving.

Q5: I'm not getting any crystals, or the yield is very low. What should I do?

A5: This issue typically points to insufficient supersaturation.

  • Problem: The solution is not supersaturated enough for nucleation to occur.

  • Solutions:

    • Increase Concentration: If possible, start with a more concentrated solution. Ensure you are well above the solubility limit at the lower temperature.

    • Add More Anti-Solvent: If using an anti-solvent method, increase the final ratio of anti-solvent to solvent.

    • Lower the Final Temperature: Cool the solution to a lower temperature (e.g., 0-5 °C) to further decrease solubility.

    • Induce Nucleation (Seeding): Add a few microcrystals of the pure product to the solution. Seeding provides a template for crystal growth and can dramatically improve crystallization kinetics.[]

    • Solvent Evaporation: In some cases, slow evaporation of the primary solvent can help achieve the necessary concentration for crystallization.[10]

Q6: My compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. Why is this happening and how can I fix it?

A6: "Oiling out" occurs when the level of supersaturation is too high, causing the solute to separate as a liquid phase before it has time to organize into a crystal lattice.

  • Problem: The rate of supersaturation generation is exceeding the rate of crystal growth.

  • Solutions:

    • Reduce Cooling Rate: Slow down the cooling profile. A slower rate allows molecules more time to orient correctly into the crystal lattice.[11]

    • Slow Down Anti-Solvent Addition: Add the anti-solvent much more slowly, especially around the point of initial nucleation.[]

    • Increase Temperature: Perform the crystallization at a higher temperature. This increases molecular mobility and can favor crystal growth over amorphous precipitation.

    • Use a Different Solvent System: The chosen solvent may have too strong an interaction with the solute. Experiment with a solvent system where the solubility is lower.

    • Increase Agitation: Moderate stirring can improve mass transfer but excessive stirring can sometimes lead to smaller, less-ordered particles.[12]

Q7: The crystals are very fine needles, which are difficult to filter and dry. How can I obtain a more equant (block-like) crystal habit?

A7: A needle-like morphology often results from rapid, one-dimensional crystal growth. This is common in highly polar, hydrogen-bonding systems.

  • Problem: Kinetically favored growth along one crystal axis is dominating.

  • Solutions:

    • Decrease Supersaturation: This is the most effective strategy. Use slower cooling rates and/or slower anti-solvent addition. Lower supersaturation favors slower, more controlled growth, which can lead to more uniform, block-like crystals.[11][13]

    • Change the Solvent System: The solvent can interact with specific crystal faces, inhibiting growth on those faces and promoting a different morphology.[3] For example, switching from methanol to isopropanol might alter the crystal habit.

    • Adjust pH: Since the molecule has acidic and basic centers, the pH of the solution can influence which functional groups are ionized and how they interact with the solvent and each other, potentially affecting crystal habit.[9][14] Ensure the pH is low enough to keep the amino group fully protonated.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common crystallization issues.

TroubleshootingWorkflow Start Problem: Unsuccessful Crystallization OilingOut Observation: Oiling Out / Amorphous Solid Start->OilingOut LowYield Observation: Low or No Yield Start->LowYield PoorMorphology Observation: Poor Morphology (Needles) Start->PoorMorphology Cause_HighSuper Potential Cause: Supersaturation too high/fast OilingOut->Cause_HighSuper Cause_Solvent Potential Cause: Poor Solvent Interaction OilingOut->Cause_Solvent Cause_LowSuper Potential Cause: Insufficient Supersaturation LowYield->Cause_LowSuper Cause_Kinetics Potential Cause: Kinetically favored growth PoorMorphology->Cause_Kinetics PoorMorphology->Cause_Solvent Solution_SlowRate Action: - Reduce cooling rate - Slow anti-solvent addition - Increase temperature Cause_HighSuper->Solution_SlowRate Solution_IncreaseSuper Action: - Increase concentration - Add more anti-solvent - Lower final temperature - Seed the solution Cause_LowSuper->Solution_IncreaseSuper Solution_ModifyHabit Action: - Decrease supersaturation level - Change solvent system - Adjust pH Cause_Kinetics->Solution_ModifyHabit Solution_ChangeSolvent Action: - Screen new solvents - Use co-solvent to modify solubility Cause_Solvent->Solution_ChangeSolvent

Caption: A troubleshooting flowchart for crystallization issues.

Section 4: Advanced Topics & Quality Control

Q8: What is polymorphism and why should I be concerned about it for this hydrobromide salt?

A8: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[15] Different polymorphs of the same API are chemically identical but have different physical properties, including melting point, solubility, dissolution rate, and stability.[6] For a hydrobromide salt, it is crucial to control polymorphism because an unintended or unstable form could appear during manufacturing, which might have lower stability or different bioavailability.[16] It is essential to characterize the solid form obtained from your optimized crystallization process using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy to ensure you are consistently producing the desired, stable polymorph.[6]

Q9: My final product shows signs of the free base. What is salt disproportionation and how can I prevent it?

A9: Salt disproportionation is a phenomenon where a salt reverts to its corresponding free acid or free base.[2] For 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide, this means the protonated amine (-NH3+) loses its proton to become the neutral amine (-NH2), precipitating the less soluble free base form of the API. This is a risk if the local pH of the solution rises too close to the pKa of the amino group.

  • Problem: The pH of the crystallization medium is not sufficiently acidic to maintain the salt form.

  • Solutions:

    • Control pH: Ensure the pH of your solvent system is kept low. You can achieve this by using slightly acidified solvents (e.g., water or ethanol with a trace amount of HBr). A good rule of thumb is to keep the pH at least 2 units below the pKa of the conjugate acid (the -NH3+ group).[2]

    • Solvent Choice: Avoid basic solvents or impurities that could raise the pH.

    • Washing and Drying: When washing the filtered crystals, use a non-aqueous, neutral, or slightly acidic solvent to prevent disproportionation on the filter cake. Dry under conditions that minimize exposure to atmospheric moisture and basic contaminants.

Experimental Protocol: Optimized Cooling/Anti-Solvent Crystallization

This protocol provides a robust starting point for purification. Note: Quantities are illustrative and should be scaled appropriately.

  • Dissolution:

    • Charge a clean, dry reactor with crude 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide (10.0 g).

    • Add ethanol (50 mL) and begin agitation.

    • Heat the mixture to 60-65 °C until all solids are completely dissolved. Visually confirm that the solution is clear.

  • Controlled Cooling & Anti-Solvent Addition:

    • Begin a slow, linear cooling ramp from 65 °C to 20 °C over 2 hours.

    • At 50 °C, begin the slow, subsurface addition of ethyl acetate (anti-solvent, 100 mL) via a dosing pump over the remaining cooling period. The slow addition into a cooling solution maintains a controlled level of supersaturation.

  • Seeding (Optional but Recommended):

    • Once the solution temperature reaches 45 °C (or upon first signs of turbidity), add a small slurry of seed crystals (approx. 0.1% w/w, ~10 mg) of the pure, desired polymorph. This encourages the growth of the desired crystal form.[]

  • Maturation (Aging):

    • Once the final temperature of 20 °C is reached and all anti-solvent has been added, hold the slurry at this temperature with gentle agitation for at least 2-4 hours. This "aging" period allows the crystallization to complete and can improve purity as the crystal lattice perfects itself.

  • Isolation and Drying:

    • Filter the slurry through a Büchner funnel.

    • Wash the filter cake with a small amount of a pre-chilled mixture of ethanol/ethyl acetate (1:2 v/v) to remove residual mother liquor.

    • Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

References

  • Structural Studies of Active Pharmaceutical Ingredients: Polymorphism and Solid-St
  • Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients-PhD thesis. University of Helsinki. [Link]

  • (PDF) 2-Amino-4-chlorobenzoic acid. ResearchGate. [Link]

  • US20130059005A1 - Bupropion hydrobromide polymorphs.
  • Polymorphs, Salts, and Cocrystals: What's in a Name? Crystal Growth & Design. [Link]

  • Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. ResearchGate. [Link]

  • Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Polymorphism and Crystallization of p-Aminobenzoic Acid | Request PDF. ResearchGate. [Link]

  • Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. Journal of Chemical & Engineering Data. [Link]

  • The Stirring Effect on the Crystal Morphology of p-Acetamidobenzoic Acid Solution Crystallization. MDPI. [Link]

  • Active Pharmaceutical Ingredient (API) Crystallisation. Micropore Technologies. [Link]

  • Guide for crystalliz
  • Polymorphism of Active Pharmaceutical Ingredients | Request PDF. ResearchGate. [Link]

  • Preparation method of 2- (3-amino-4-chlorobenzoyl) benzoic acid.
  • Benzoic acid, 2-amino-3-fluoro. Organic Syntheses Procedure. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Preparation of 3-amino-4-hydroxybenzoic acids. European Patent Office. [Link]

  • Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing. [Link]

  • Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. PMC. [Link]

  • 2-Amino-4-hydroxybenzoic acid. PubChem. [Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. LinkedIn. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Moisture Sensitivity in 2-Amino-4-chloro-3-hydroxybenzoic Acid Hydrobromide Handling

Welcome to the Technical Support Center for handling 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide . This specialized guide is designed for researchers and drug development professionals facing challenges with reag...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide . This specialized guide is designed for researchers and drug development professionals facing challenges with reagent degradation, inconsistent stoichiometry, and poor reaction yields.

As an Application Scientist, I have structured this guide to move beyond basic handling instructions. Here, we will dissect the root chemical causes of moisture sensitivity, provide field-proven troubleshooting strategies, and outline self-validating protocols to ensure absolute experimental integrity.

The Chemistry of the Problem: Why is this Compound So Sensitive?

Handling this specific hydrobromide salt presents a dual-threat scenario driven by its molecular structure:

  • Deliquescence of the Hydrobromide Salt: Hydrobromide (HBr) salts are notorious for their hygroscopic nature. When the ambient relative humidity (RH) exceeds the salt's Deliquescence Relative Humidity (DRH), the crystal lattice absorbs atmospheric water vapor, dissolving the outer layer into a saturated solution droplet ()[1]. This not only causes clumping but drastically alters the molecular weight, destroying stoichiometric accuracy in downstream coupling reactions.

  • Oxidation of the o-Aminophenol Core: The 2-amino-3-hydroxy substitution pattern on the benzoic acid ring forms an o-aminophenol moiety. In the presence of absorbed moisture, proton transfer is facilitated, drastically lowering the activation energy required for ambient oxygen to initiate a one-electron oxidation. This cascade generates an o-aminophenoxy radical, which rapidly oxidizes further into a highly conjugated, dark-colored quinone imine ()[2].

Moisture is not just a physical contaminant here; it is the catalytic medium for irreversible chemical degradation.

G A 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide B Atmospheric Moisture (Deliquescence) A->B Open Air Exposure F Inert Glovebox Handling (RH < 5%, Argon) A->F Best Practice C Hydrated Salt (Stoichiometry Error) B->C H2O Absorption D o-Aminophenol Oxidation (O2 exposure) C->D Proton Transfer Facilitates Oxidation E Quinone Imine Formation (Black/Brown Degradation) D->E Irreversible Degradation G Stable Anhydrous Reagent (High Yield Coupling) F->G Maintained Purity

Fig 1: Moisture-induced degradation pathway vs. inert handling of o-aminophenol HBr salts.

Support Desk: Troubleshooting & FAQs

Q: My batch of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide turned from an off-white powder to a sticky brown/black paste. Is it ruined? A: Yes, the batch is compromised. The color change is the visual hallmark of quinone imine formation. The absorbed moisture facilitated the oxidation of the o-aminophenol moiety ()[3]. Do not use this batch for sensitive coupling reactions, as the polymeric degradation products will severely poison transition-metal catalysts and complicate chromatographic purification.

Q: The mass reading on my analytical balance keeps drifting upward while I am weighing the reagent. How do I get an accurate measurement? A: The "drifting balance" indicates the HBr salt is actively absorbing water vapor from the air in real-time. You are weighing water, not your reagent. To solve this, you must abandon direct weighing and utilize Difference Weighing (see Methodology Core below). By measuring the mass lost from a sealed source vial, you eliminate the variable of moisture absorption on the open spatula ()[1].

Q: Can I just use a standard Loss on Drying (LOD) oven to determine the water content and adjust my equivalents? A: No. LOD is fundamentally incompatible with o-aminophenol derivatives. Heating this compound in an ambient atmosphere will trigger thermal oxidation and decomposition. The mass loss you record will be a combination of water evaporation and chemical degradation, giving you a falsely inflated moisture reading. You must use Karl Fischer (KF) Titration , which relies on a highly specific chemical reaction (iodine and sulfur dioxide) that only consumes water molecules ()[4].

Data Center: Humidity Impact Analysis

To illustrate the critical need for environmental control, the following table summarizes the quantitative impact of ambient Relative Humidity (RH) on the stability and purity of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide over a 24-hour exposure period.

Ambient RH (%)Water Uptake (wt% @ 1hr)Purity (HPLC Area % @ 24hr)Physical AppearanceCausality / Mechanism
< 5% (Glovebox) < 0.1%> 99.5%Off-white crystalline powderBelow DRH; no hydration or proton transfer occurs.
20% (Dry Room) 2.4%98.2%Pale tan powderMinor surface hydration initiates slow surface oxidation.
45% (Standard Lab) 8.7%92.5%Sticky brown solidDeliquescence begins; dissolved O2 accelerates radical formation.
75% (Humid Lab) 15.3%< 80.0%Black deliquescent pasteComplete lattice collapse; rapid conversion to quinone imine polymers.

Methodology Core: Self-Validating Protocols

To guarantee experimental reproducibility, every procedure must contain an internal validation mechanism. Implement the following protocols when handling this compound.

Protocol A: Difference Weighing for Hygroscopic Salts

Purpose: To obtain an exact mass of the reagent without incorporating atmospheric water weight during the transfer process.

  • Preparation: Oven-dry your destination reaction flask (120°C for 2 hours), cool it in a desiccator, and purge it with Argon.

  • Initial Mass: Place the tightly capped source vial of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide on the analytical balance. Tare (zero) the balance.

  • Transfer: Remove the vial from the balance, open it, quickly extract an estimated amount of solid using a dry spatula, and deposit it directly into the Argon-purged destination flask. Immediately recap the source vial.

  • Final Mass: Place the capped source vial back onto the balance. The display will show a negative number.

  • Self-Validating Check: The absolute value of this negative number is the exact mass transferred into your flask. To validate the system, weigh the destination flask before and after the transfer; the mass gained in the flask must match the mass lost from the vial within ±0.5 mg. If the flask gained more mass than the vial lost, your flask absorbed ambient moisture during the transfer.

Protocol B: Volumetric Karl Fischer (KF) Titration for Moisture Determination

Purpose: To accurately quantify the bound hydrate water to adjust reaction stoichiometry, avoiding the thermal degradation caused by LOD methods.

  • System Conditioning: Fill the KF titration vessel with an anhydrous methanol/formamide blend (3:1 ratio). Causality note: Formamide is required to fully solubilize polar HBr salts. Pre-titrate the solvent to remove residual moisture until the drift rate stabilizes.

  • Titrant Standardization: Inject exactly 10.0 µL of pure water (10.0 mg) into the vessel. Run the titration to calculate the exact titer of your KF reagent (mg H2O / mL titrant).

  • Sample Introduction: Using the Difference Weighing protocol (Protocol A), quickly transfer ~100 mg of the hydrobromide salt into the KF vessel.

  • Titration: Execute the titration until the double platinum pin sensor detects an excess of iodine via voltammetric indication ()[4].

  • Self-Validating Check: Before introducing your sample, the background drift rate of the conditioned solvent must be < 10 µ g/min . If the drift rate is higher, atmospheric moisture is leaking into your KF cell, and your final water content reading will be falsely elevated. Abort and reseal the cell.

References

  • Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase Source: Archives of Biochemistry and Biophysics / ResearchGate URL:[Link]

  • Kinetics and mechanism of the ferroxime(ii)-catalysed biomimetic oxidation of 2-aminophenol by dioxygen Source: Dalton Transactions (RSC Publishing) URL:[Link]

  • What Is Karl Fischer Titration? Source: Mettler Toledo URL:[Link]

Sources

Optimization

Optimizing reaction temperature for 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide derivatization

Here is the technical support center guide for optimizing reaction temperature for 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide derivatization. Welcome to the technical support center for the derivatization of 2-A...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center guide for optimizing reaction temperature for 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide derivatization.

Welcome to the technical support center for the derivatization of 2-Amino-4-chloro-3-hydroxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this multifunctional molecule. Our goal is to provide you with the scientific principles, practical troubleshooting advice, and detailed protocols necessary to master the optimization of reaction temperature—a critical parameter for achieving high-yield, selective, and reproducible results.

Core Principles: Understanding the Molecule and the Role of Temperature

2-Amino-4-chloro-3-hydroxybenzoic acid is a complex molecule featuring three reactive functional groups on a substituted benzene ring: an aromatic amine, a phenolic hydroxyl group, and a carboxylic acid. The hydrobromide salt form means the amine is initially protonated, rendering it non-nucleophilic until a base is introduced.

The presence of multiple reactive sites presents a significant challenge: achieving selective derivatization. Temperature is one of the most powerful tools at your disposal to control the outcome of the reaction.

  • Reaction Rate: As with most chemical reactions, higher temperatures increase the rate of derivatization by providing the necessary activation energy.

  • Selectivity: Temperature can be used to exploit the different activation energies required to derivatize the amine, hydroxyl, and carboxyl groups. For instance, the amine group is generally more nucleophilic than the hydroxyl group, allowing for selective N-derivatization at lower temperatures.[1][2] Conversely, higher temperatures may provide enough energy to overcome the activation barrier for O-derivatization and C-derivatization (esterification), potentially leading to multiple products.[3]

  • Stability: Excessive heat can lead to the degradation of the starting material, the derivatizing reagent, or the final product, resulting in low yields and the formation of unwanted byproducts.[4]

Below is a diagram illustrating the potential competing derivatization pathways.

Caption: Competing derivatization pathways for the target molecule.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the derivatization of 2-Amino-4-chloro-3-hydroxybenzoic acid.

Q1: I am seeing low or no product yield. How can I use temperature to improve the reaction?

A low yield often indicates that the reaction has not gone to completion. This can be due to insufficient thermal energy to overcome the activation barrier.

  • Initial Approach: If you are running the reaction at room temperature, a modest increase in heat is the first logical step. Many derivatization reactions, such as silylation or acylation, benefit from heating.[5][6][7]

  • Systematic Optimization: We recommend performing a temperature screening experiment. Set up several small-scale reactions and run them at different temperatures (e.g., 40°C, 60°C, 80°C, 100°C) for a fixed period. This will help you identify a temperature range where the yield significantly improves.[6] Be aware that excessively high temperatures can sometimes lead to decreased yield due to decomposition.[3]

  • Time and Temperature Interplay: Remember that reaction time and temperature are linked. A lower temperature may require a longer reaction time to achieve the same yield as a higher temperature.[1] If you suspect your compound is thermally unstable, optimizing for a longer time at a lower temperature is a prudent strategy.

Q2: My analysis shows multiple product peaks, indicating a lack of selectivity. How can temperature help isolate a single derivative?

This is the most common challenge with this molecule. The formation of N-acylated, O-acylated, and di-acylated products is common. Temperature is a key parameter for controlling this.

  • For Selective N-Derivatization: The amino group is generally the most nucleophilic site.[2] To favor N-derivatization (e.g., N-acylation), perform the reaction at a lower temperature. This provides enough energy to derivatize the highly reactive amine group while keeping the less reactive phenolic hydroxyl group intact. Start at room temperature or even 0°C and slowly increase if needed.

  • For O-Derivatization or Full Derivatization: To derivatize the phenolic and/or carboxylic acid groups, higher temperatures are typically required. These reactions have a higher activation energy. For exhaustive derivatization (e.g., complete silylation of all active hydrogens), temperatures in the range of 60°C to 100°C are common.[5][6]

  • Kinetic vs. Thermodynamic Control: At lower temperatures, you are likely operating under kinetic control, forming the product that is made the fastest (N-derivative). At higher temperatures, the reaction may approach thermodynamic control, where the most stable product is formed, which could be a di-substituted derivative.[3]

Q3: I suspect my analyte is degrading at higher temperatures. How can I confirm this and what is the solution?

Analyte or derivative instability is a serious issue that can be exacerbated by heat.

  • Confirmation: To test for thermal stability, prepare a solution of your underivatized starting material and a separate solution of your purified derivative. Heat aliquots of each at your target reaction temperature for the intended reaction time. Analyze them by HPLC or LC-MS and look for the appearance of new, unidentified peaks or a decrease in the main analyte peak area.

  • Solution: If degradation is confirmed, the path forward is to use milder reaction conditions. This means reducing the reaction temperature and compensating with a longer reaction time. Additionally, ensure that your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a concern, as higher temperatures can accelerate oxidative degradation.[8]

Troubleshooting Guide: A Problem-Oriented Approach

This guide provides structured solutions to specific experimental issues.

Issue: Incomplete Derivatization
  • Symptom: The analytical chromatogram shows a large peak for the starting material and a small peak for the desired derivative.

  • Primary Cause: The reaction temperature is too low, or the reaction time is too short.

  • Troubleshooting Workflow:

G start Incomplete Derivatization Observed step1 Verify Reagent Stoichiometry & Quality (Ensure >1.1 eq. of fresh reagent) start->step1 step2 Perform Temperature Gradient Study (e.g., RT, 40°C, 60°C, 80°C) step1->step2 decision1 Yield Improved? step2->decision1 step3 Optimize Temperature Around Best Result (e.g., test 50°C, 60°C, 70°C) decision1->step3 Yes step4 Increase Reaction Time at Optimal T decision1->step4 No end_ok Problem Solved step3->end_ok decision2 Yield Still Low? step4->decision2 decision2->end_ok No end_fail Consider a More Reactive Derivatizing Agent decision2->end_fail Yes

Caption: Workflow for troubleshooting incomplete derivatization.

Issue: Poor Selectivity
  • Symptom: Multiple derivative peaks are observed (e.g., N-derivative, O-derivative, di-derivative).

  • Primary Cause: The reaction temperature is too high, activating multiple reaction sites.

  • Troubleshooting Steps:

    • Lower the Temperature: Immediately reduce the reaction temperature. If you are running the reaction at 60°C, try it at room temperature (approx. 20-25°C) or in an ice bath (0-4°C).

    • Extend Reaction Time: Lower temperatures mean slower reaction rates. Compensate by increasing the reaction time significantly. A reaction that takes 1 hour at 60°C might require 4-8 hours at room temperature.

    • Consider Solvent Effects: The choice of solvent can influence selectivity. Aprotic solvents like dichloromethane (DCM) or acetonitrile are common.

    • Control Base Stoichiometry: Use a mild base (e.g., pyridine, triethylamine) and limit its amount to just enough to deprotonate the amine hydrobromide. Using a strong base or a large excess can deprotonate the phenol, increasing its nucleophilicity and promoting O-derivatization.[1]

Experimental Protocols

These protocols provide a starting point for your optimization experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Temperature Optimization for Exhaustive Silylation (GC-MS Analysis)

This protocol aims to derivatize all active hydrogens (amine, phenol, carboxyl) using a common silylating agent like BSTFA.

  • Sample Preparation: Accurately weigh ~1 mg of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide into four separate 2 mL GC vials.

  • Drying: Place the open vials in a vacuum desiccator or use a gentle stream of dry nitrogen to ensure the sample is completely free of moisture. Moisture deactivates silylating reagents.[7][9]

  • Reagent Addition: To each vial, add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA + 1% TMCS. Cap the vials tightly.

  • Incubation: Place the four vials in separate heating blocks or ovens set to the following temperatures: 40°C, 60°C, 80°C, and 100°C.

  • Reaction Time: Allow the reaction to proceed for 60 minutes.[6]

  • Analysis: After 60 minutes, remove the vials, allow them to cool to room temperature, and analyze an aliquot of each by GC-MS.

  • Data Evaluation: Compare the peak area of the fully derivatized product across the four temperatures to find the optimum. Also, monitor for the appearance of degradation products at higher temperatures.

Data Presentation: Temperature Optimization Results

Summarize your quantitative results in a clear table to facilitate comparison.

Reaction Temperature (°C)Retention Time (min)Peak Area of DerivativePeak Area of Starting MaterialObservations (e.g., degradation peaks)
4012.5150,000500,000Major starting material peak
6012.5800,00050,000Minor starting material peak
8012.5950,000< 5,000Complete reaction
10012.5850,000< 5,000Small unknown peak at 10.2 min

Table 1: Example data from a temperature optimization study for silylation.

References

  • Al-Dhaheri, Y., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. PMC. [Link]

  • Jackson, G., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • David, F., et al. GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis “Vasile Goldis”, Seria Stiintele Vietii. [Link]

  • Inoue, N. (2017). Selective Detection of Carcinogenic Aromatic Diamines in Aqueous Solutions. Analytical Sciences, 33(12), 1375. [Link]

  • Santa, T. (2012). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Biomedical Chromatography. [Link]

  • Surry, D. S., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. [Link]

  • Obrnuta faza. Derivatizing Reagents. [Link]

  • Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography. [Link]

  • Quora. When p-aminophenol is subjected to acylation, does it occur at the amino group preferably? [Link]

  • Shah, J., & Bhandari, A. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry. [Link]

  • Moe, L. M., & S. E. Ebeler. (2000). Optimized Procedures for Analyzing Primary Alkylamines in Wines by Pentafluorobenzaldehyde Derivatization and GC−MS. Journal of Agricultural and Food Chemistry. [Link]

  • James, S. L., et al. (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry. [Link]

  • ResearchGate. Impact of temperature on the oxidation of 2-Aminophenol. [Link]

  • Chromatography Today. The Use of Derivatising Reagents. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Stability Analysis of 2-Amino-4-chloro-3-hydroxybenzoic acid Hydrobromide and Hydrochloride Salts: A Guide for Drug Development Professionals

In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences the drug's stability, bioavailabil...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences the drug's stability, bioavailability, and manufacturability.[1][2] This guide provides a comprehensive framework for comparing the stability of two common salt forms, hydrobromide and hydrochloride, using 2-Amino-4-chloro-3-hydroxybenzoic acid as a model compound. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step experimental protocols.

Introduction: The Criticality of Salt Form Selection

The conversion of an API into a salt is a widely employed strategy to enhance its physicochemical properties.[2][3] Hydrochloride and hydrobromide are among the most frequently utilized counterions for basic drugs.[4] The choice between them is not arbitrary and necessitates a thorough investigation of their respective stability profiles. A seemingly minor alteration in the counterion can lead to significant differences in a drug's shelf-life, its performance in various formulations, and ultimately, its safety and efficacy.[1] This guide will delineate the essential experiments required to make an informed decision between the hydrobromide and hydrochloride salts of 2-Amino-4-chloro-3-hydroxybenzoic acid.

Physicochemical Characterization of Salt Forms

Prior to initiating stability studies, a fundamental characterization of both the hydrobromide and hydrochloride salts of 2-Amino-4-chloro-3-hydroxybenzoic acid is paramount. This includes determining key properties such as solubility, pKa, and crystal structure. While hydrochloride salts are often more soluble, this is not a universal rule, and experimental verification is crucial.[4][5]

A Head-to-Head Stability Comparison: Methodologies and Insights

The core of this guide focuses on three critical aspects of stability: thermal stability, hygroscopicity, and photostability. The following sections provide not only the experimental protocols but also the rationale behind these investigations.

Thermal Stability Assessment

Rationale: Thermal stability is a crucial parameter, indicating the compound's robustness to heat, which it may encounter during manufacturing processes like drying and milling, as well as during storage.[6][7] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful analytical techniques to probe the thermal behavior of pharmaceutical salts.[6][8]

Experimental Protocol: Thermal Analysis (DSC & TGA)

  • Sample Preparation: Accurately weigh 3-5 mg of the 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide and hydrochloride salt into separate aluminum pans.

  • DSC Analysis:

    • Place the pan in the DSC instrument.

    • Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.

    • Record the heat flow as a function of temperature to identify melting points, decompositions, and other thermal events.

  • TGA Analysis:

    • Place the pan in the TGA instrument.

    • Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.

    • Record the weight loss as a function of temperature to determine the onset of thermal decomposition.

Data Interpretation and Visualization:

The results from DSC and TGA experiments can be summarized in a table for direct comparison.

ParameterHydrobromide SaltHydrochloride Salt
Melting Point (DSC)Hypothetical ValueHypothetical Value
Onset of Decomposition (TGA)Hypothetical ValueHypothetical Value

A lower onset of decomposition in the TGA analysis indicates lower thermal stability.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_analysis Data Analysis prep Weigh 3-5 mg of each salt dsc_load Load sample into DSC prep->dsc_load tga_load Load sample into TGA prep->tga_load dsc_heat Heat at 10°C/min under N2 dsc_load->dsc_heat dsc_record Record heat flow vs. temperature dsc_heat->dsc_record compare Compare Melting Points & Decomposition Onsets dsc_record->compare tga_heat Heat at 10°C/min under N2 tga_load->tga_heat tga_record Record weight loss vs. temperature tga_heat->tga_record tga_record->compare

Caption: Workflow for Thermal Stability Analysis.

Hygroscopicity Assessment

Rationale: Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical stability parameter.[][10] Excessive moisture uptake can lead to physical changes like deliquescence and chemical degradation.[11] Dynamic Vapor Sorption (DVS) is the gold standard for evaluating the hygroscopic nature of a pharmaceutical solid.[7]

Experimental Protocol: Dynamic Vapor Sorption (DVS)

  • Sample Preparation: Place a known mass of each salt in the DVS instrument.

  • DVS Analysis:

    • Equilibrate the sample at a low relative humidity (RH), typically 0% or 5%.

    • Subject the sample to a pre-defined humidity program, incrementally increasing the RH to 95% and then decreasing it back to the starting point.

    • Continuously monitor the change in mass at each RH step until equilibrium is reached.

  • Data Analysis: Plot the change in mass as a function of RH to generate a sorption-desorption isotherm.

Data Interpretation and Visualization:

The hygroscopicity can be classified based on the percentage of moisture uptake at a specific RH (e.g., 80% RH at 25°C).

Hygroscopicity Class% Weight GainHydrobromide SaltHydrochloride Salt
Non-hygroscopic< 0.2%Hypothetical ClassificationHypothetical Classification
Slightly hygroscopic0.2% to < 2%Hypothetical ClassificationHypothetical Classification
Moderately hygroscopic2% to < 15%Hypothetical ClassificationHypothetical Classification
Very hygroscopic≥ 15%Hypothetical ClassificationHypothetical Classification

A salt exhibiting lower moisture uptake is generally preferred for better stability and easier handling during formulation.[12]

Hygroscopicity_Workflow cluster_prep Sample Preparation cluster_dvs DVS Analysis cluster_analysis Data Analysis prep Place known mass in DVS dvs_equilibrate Equilibrate at low RH prep->dvs_equilibrate dvs_program Run humidity program (e.g., 0-95% RH cycle) dvs_equilibrate->dvs_program dvs_monitor Monitor mass change dvs_program->dvs_monitor plot Generate sorption-desorption isotherm dvs_monitor->plot classify Classify hygroscopicity plot->classify

Caption: Workflow for Hygroscopicity Assessment.

Photostability Assessment

Rationale: Exposure to light can induce photodegradation of APIs, leading to loss of potency and the formation of potentially toxic byproducts.[13][14] The International Council for Harmonisation (ICH) provides specific guidelines (ICH Q1B) for photostability testing.[15][16][17]

Experimental Protocol: ICH Q1B Photostability Testing

  • Sample Preparation:

    • Spread a thin layer (not more than 3 mm) of each salt in a chemically inert, transparent container.[17]

    • Prepare a control sample for each salt, wrapped in aluminum foil to protect it from light.

  • Light Exposure:

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14][15] This can be achieved using a calibrated photostability chamber.

  • Post-Exposure Analysis:

    • After exposure, visually inspect the samples for any changes in appearance.

    • Analyze the exposed and control samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the parent compound and any degradation products.

Data Interpretation and Visualization:

The photostability is evaluated by comparing the assay of the light-exposed sample to the dark control.

ParameterHydrobromide SaltHydrochloride Salt
Appearance ChangeHypothetical ObservationHypothetical Observation
% Degradation (HPLC)Hypothetical ValueHypothetical Value
Total Impurities (HPLC)Hypothetical ValueHypothetical Value

A salt with minimal degradation and impurity formation is considered more photostable.

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Post-Exposure Analysis cluster_comparison Data Comparison prep_light Spread thin layer of each salt expose Expose to ≥ 1.2 million lux hours & ≥ 200 Wh/m² UV prep_light->expose prep_dark Prepare dark controls (foil-wrapped) compare Compare exposed vs. dark control prep_dark->compare visual Visual Inspection expose->visual hplc HPLC analysis (Assay & Impurities) visual->hplc hplc->compare

Caption: Workflow for Photostability Testing.

Conclusion and Recommendations

The selection of the optimal salt form for 2-Amino-4-chloro-3-hydroxybenzoic acid, or any API, is a data-driven process. By systematically evaluating the thermal stability, hygroscopicity, and photostability of the hydrobromide and hydrochloride salts, a clear picture of their respective advantages and disadvantages will emerge. The salt that exhibits superior thermal stability, lower hygroscopicity, and greater resistance to photodegradation will be the more robust candidate for further development, promising a more stable and reliable drug product. This comprehensive, evidence-based approach is fundamental to ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

  • ICH. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Retrieved from [Link]

  • EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal stability and decomposition of pharmaceutical compounds | Request PDF. Retrieved from [Link]

  • Steiner, S. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More? Chimia. Retrieved from [Link]

  • Patel, K. et al. (2016, August 20). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link]

  • Academia.edu. (n.d.). Stability of pharmaceutical salts in solid oral dosage forms. Retrieved from [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • MDPI. (2024, January 10). Improvement of the Thermal Stability and Aqueous Solubility of Three Matrine Salts Assembled by the Similar Structure Salt Formers. Retrieved from [Link]

  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Retrieved from [Link]

  • Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link]

Sources

Comparative

Validation of Analytical Methods for 2-Amino-4-chloro-3-hydroxybenzoic Acid Hydrobromide Purity: A Comparative Guide

2-Amino-4-chloro-3-hydroxybenzoic acid (also known as 4-chloro-3-hydroxyanthranilic acid, or 4-Cl-3-HAA) is a highly potent, synthetic small-molecule inhibitor of the enzyme 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO)...

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Author: BenchChem Technical Support Team. Date: March 2026

2-Amino-4-chloro-3-hydroxybenzoic acid (also known as 4-chloro-3-hydroxyanthranilic acid, or 4-Cl-3-HAA) is a highly potent, synthetic small-molecule inhibitor of the enzyme 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO) [1]. Because 3-HAO is a critical node in the kynurenine pathway—responsible for the production of the neurotoxin quinolinic acid—this compound is of significant interest in the research of neurodegenerative diseases and oncology [2].

When formulated as a hydrobromide (HBr) salt , the compound presents unique analytical challenges. Validating the purity of this active pharmaceutical ingredient (API) precursor requires analytical methods that can navigate its zwitterionic nature, highly polar functional groups, and the presence of the bromide counter-ion. This guide objectively compares three analytical methods for purity validation, grounded in the ICH Q2(R2) guidelines for analytical procedure validation [3].

Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine HAA 3-Hydroxyanthranilic Acid Kynurenine->HAA Enzyme 3-HAO Enzyme HAA->Enzyme Quinolinic Quinolinic Acid (Neurotoxin) Enzyme->Quinolinic Inhibitor 2-Amino-4-chloro-3- hydroxybenzoic acid Inhibitor->Enzyme

Kynurenine pathway highlighting 3-HAO enzyme inhibition by 4-Cl-3-HAA.

The Analytical Challenge: Causality in Method Design

To develop a self-validating analytical system, one must first understand the causality behind the physicochemical behavior of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide.

  • Zwitterionic Suppression via pH Control: The molecule contains a carboxylic acid (pKa ~2.5), an aromatic amine (pKa ~4.5), and a phenolic hydroxyl group. At physiological pH, it exists as a highly polar zwitterion, leading to poor retention and severe peak tailing on standard Reversed-Phase (RP) columns. Causality: By utilizing a highly acidic mobile phase (pH ~2.0, achieved with 0.1% Trifluoroacetic acid), the carboxylic acid is fully protonated (neutralized) and the amine is protonated (cationic). This forces the molecule into a single ionization state, ensuring sharp peak shapes and reproducible retention times.

  • The Bromide Interference: The hydrobromide salt introduces a massive molar equivalent of bromide ions (Br⁻) into the sample matrix. Bromide absorbs heavily in the deep UV range (<220 nm). Causality: If the detection wavelength is set to 210 nm, the bromide peak will elute at the void volume ( t0​ ) as a massive, broad peak that can easily mask early-eluting polar impurities. Therefore, detection must be shifted to 254 nm or 280 nm , where the conjugated aromatic ring of the analyte absorbs strongly, but the bromide ion is optically transparent.

  • Isotopic Signature for Specificity: The chlorine atom provides a built-in validation mechanism when using Mass Spectrometry (MS). Chlorine naturally occurs as two stable isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio. Causality: Any legitimate related substance or degradant retaining the chloro-group will exhibit a distinct M and M+2 isotopic cluster in a 3:1 intensity ratio. If an impurity lacks this signature, it is definitively a des-chloro degradant or an unchlorinated synthetic byproduct.

Comparison of Analytical Methods

When validating the purity of 4-Cl-3-HAA·HBr, laboratories typically choose between three distinct methodologies.

Method A: HPLC-UV (The Industry Standard)

The traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains the workhorse for ICH Q2(R2) compliant batch release. By utilizing a Biphenyl stationary phase , the method leverages π−π interactions to enhance the retention of the aromatic ring, overcoming the compound's inherent polarity.

  • Advantage: Highly reproducible, cost-effective, and easily transferable between QC labs.

  • Limitation: Cannot structurally identify unknown impurities without orthogonal techniques.

Method B: UHPLC-PDA-MS/MS (The Orthogonal Identifier)

Ultra-High-Performance Liquid Chromatography coupled with a Photodiode Array and Tandem Mass Spectrometry provides both quantitative purity and qualitative structural confirmation.

  • Advantage: The MS detector utilizes the ³⁵Cl/³⁷Cl isotopic ratio as a self-validating specificity check. It easily distinguishes between regioisomers (via MS/MS fragmentation) and des-chloro impurities.

  • Limitation: Higher instrument cost and complex validation parameters regarding matrix effects and ionization suppression.

Method C: Quantitative NMR (qNMR) (The Absolute Reference)

qNMR uses an internal standard (e.g., maleic acid) to determine the absolute mass fraction of the API without requiring a primary reference standard of 4-Cl-3-HAA itself.

  • Advantage: Absolute quantification. Unaffected by the UV-absorptivity differences that skew HPLC area-percent calculations.

  • Limitation: Poor sensitivity. With a typical Limit of Detection (LOD) > 0.1%, it struggles to quantify trace genotoxic impurities.

Quantitative Data Comparison
Validation Parameter (ICH Q2)HPLC-UV (Biphenyl Column)UHPLC-PDA-MS/MSqNMR (1H, 400 MHz)
Specificity Baseline resolution of knownsMass/Isotope confirmationChemical shift resolution
Limit of Detection (LOD) 0.05% (w/w)0.005% (w/w)~0.5% (w/w)
Precision (Repeatability) RSD 1.0%RSD 2.5%RSD 1.5%
Linearity Range LOQ to 120% of targetLOQ to 120% of target1% to 100%
Primary Standard Needed? Yes (Analyte specific)Yes (Analyte specific)No (Universal ISTD used)

Step-by-Step Experimental Protocol: HPLC-UV Validation

The following is a self-validating, ICH Q2(R2) compliant protocol for determining the purity of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide using HPLC-UV.

Phase 1: Chromatographic Conditions
  • Column: Biphenyl, 150 mm × 4.6 mm, 3 µm particle size. (Causality: Biphenyl phases offer superior retention for polar aromatics compared to standard C18).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (Causality: Avoids bromide interference at <220 nm).

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–15 min: 5% to 60% B

    • 15–18 min: 60% to 90% B

    • 18–22 min: 5% B (Re-equilibration)

Phase 2: Sample Preparation
  • Diluent: Water:Acetonitrile (80:20, v/v) containing 0.05% TFA. (Causality: The acidic diluent ensures the API remains protonated in solution, preventing split peaks upon injection).

  • Standard Preparation: Accurately weigh 25 mg of 4-Cl-3-HAA reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with Diluent (0.5 mg/mL).

  • Sample Preparation: Prepare the batch sample identically to the standard.

Phase 3: ICH Q2(R2) Validation Execution

Validation A Method Development B Specificity (Forced Deg.) A->B C Linearity (LOQ-120%) B->C D Accuracy & Precision C->D E Robustness D->E

ICH Q2(R2) step-by-step analytical method validation workflow.

  • Specificity (Forced Degradation): Subject the sample to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, and UV light for 24 hours. Inject the stressed samples. Acceptance Criteria: The active peak must be baseline resolved (Resolution > 1.5) from all degradation products. Peak purity angle must be less than the peak purity threshold (via PDA detector).

  • Linearity: Prepare solutions at 50%, 80%, 100%, 120%, and 150% of the target concentration. Plot peak area versus concentration. Acceptance Criteria: Correlation coefficient ( R2 ) 0.999.

  • Accuracy (Recovery): Spike known amounts of impurities into the API at 50%, 100%, and 150% of their specification limits. Acceptance Criteria: Recovery must be between 95.0% and 105.0%.

  • Precision (Repeatability): Inject the 100% standard solution six consecutive times. Acceptance Criteria: Relative Standard Deviation (RSD) of the peak areas must be 1.0%.

  • Robustness: Deliberately alter the flow rate ( ± 0.1 mL/min), column temperature ( ± 5°C), and mobile phase pH ( ± 0.1 units). Acceptance Criteria: System suitability parameters (Resolution, Tailing factor < 1.5) must remain unaffected.

References

  • RCSB Protein Data Bank (PDB). "4AA Ligand Summary Page: 4-CHLORO-3-HYDROXYANTHRANILIC ACID." RCSB.org. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 114947, 2-Amino-4-chloro-3-hydroxybenzoic acid." PubChem. Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]

Validation

LC-MS/MS method validation for 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide in biological matrices

An In-Depth Guide to the Bioanalytical Method Validation of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide by LC-MS/MS Authored by a Senior Application Scientist This guide provides a comprehensive overview and a de...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Bioanalytical Method Validation of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide by LC-MS/MS

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and a detailed protocol for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide in human plasma. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, compares the proposed method with a viable alternative, and is grounded in authoritative regulatory standards to ensure scientific integrity.

The Analytical Imperative: Why a Validated Method is Non-Negotiable

In pharmacokinetic (PK) and toxicokinetic (TK) studies, the accurate quantification of a drug candidate and its metabolites in biological matrices is fundamental to assessing its absorption, distribution, metabolism, and excretion (ADME) profile. The analyte , 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide, is a small polar molecule whose accurate measurement requires a highly sensitive and selective analytical method. Biological matrices such as plasma are incredibly complex, containing a high concentration of endogenous compounds like proteins, lipids, and salts that can interfere with analysis.[1][2]

LC-MS/MS has become the gold standard for bioanalysis due to its unparalleled sensitivity and selectivity.[3] However, the reliability of the data generated is entirely dependent on a rigorous validation process. This process is not merely a checklist; it is a systematic scientific investigation that proves an analytical method is fit for its intended purpose. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation to ensure data integrity for new drug submissions.[4][5][6][7] This guide adheres to the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline.[8]

Method Development Strategy: Taming the Matrix

The primary challenge in quantifying a polar analyte like 2-Amino-4-chloro-3-hydroxybenzoic acid is mitigating the "matrix effect"—the suppression or enhancement of the analyte's signal by co-eluting endogenous components.[9][10][11] Our strategy focuses on two pillars: efficient sample cleanup and robust chromatographic separation.

Sample Preparation: The First Line of Defense

While protein precipitation (PPT) is fast, it often provides insufficient cleanup, leaving behind phospholipids that are notorious for causing ion suppression.[1] Solid-phase extraction (SPE) offers excellent cleanup but requires significant method development.[1][2] For this analyte, we selected Liquid-Liquid Extraction (LLE) as a balanced approach, providing a cleaner extract than PPT with a less complex development process than SPE.[1]

Rationale for LLE: The analyte possesses both acidic (carboxylic acid) and basic (amino) functional groups. By adjusting the pH of the plasma sample to be acidic (e.g., pH 3-4), the amino group will be protonated (positively charged), but the overall polarity can be managed. A moderately polar, water-immiscible organic solvent like methyl tert-butyl ether (MTBE) is chosen to selectively extract the analyte while leaving highly polar matrix components (salts, proteins) in the aqueous phase.

Chromatographic and Mass Spectrometric Conditions

The goal of chromatography is to separate the analyte from any remaining matrix components before it enters the mass spectrometer. A reversed-phase C18 column is selected for its versatility. The use of a gradient elution with an acidic mobile phase (formic acid) ensures good peak shape for the analyte by keeping it protonated.

For detection, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. We select a precursor ion (the protonated molecule, [M+H]⁺) and a specific product ion generated through collision-induced dissociation. This specific transition is unique to the analyte, minimizing the chance of interference.

Experimental Workflow and Protocols

The overall workflow is designed for robustness and reproducibility.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Receive Plasma Sample (Calibrator, QC, or Unknown) Spike_IS Spike with Internal Standard (IS) Sample->Spike_IS Vortex1 Vortex Mix Spike_IS->Vortex1 Add_Buffer Add pH Adjustment Buffer Vortex1->Add_Buffer Add_Solvent Add MTBE Extraction Solvent Add_Buffer->Add_Solvent Vortex2 Vortex & Centrifuge Add_Solvent->Vortex2 Extract Extract Organic Layer Vortex2->Extract Drydown Evaporate to Dryness Extract->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Inject Inject onto LC-MS/MS Reconstitute->Inject Acquire Acquire Data (MRM Mode) Inject->Acquire Integrate Integrate Peak Areas (Analyte & IS) Acquire->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Regress Perform Weighted (1/x²) Linear Regression Calculate->Regress Quantify Quantify Unknowns Regress->Quantify Report Generate Report Quantify->Report

Caption: Overall bioanalytical workflow from sample receipt to final quantification.

Detailed Protocols

Protocol 1: Sample Preparation (LLE)

  • Pipette 100 µL of human plasma (calibrator, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte) and vortex for 10 seconds.

  • Add 50 µL of 0.1 M HCl to acidify the sample.

  • Add 800 µL of methyl tert-butyl ether (MTBE).

  • Cap and vortex vigorously for 2 minutes.

  • Centrifuge at 13,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (~750 µL) to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

Protocol 2: LC-MS/MS Conditions

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B (re-equilibration)

  • MS System: Sciex QTRAP 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: 218.0 -> Q3: 154.1

    • Internal Standard (¹³C₆-Analyte): Q1: 224.0 -> Q3: 160.1

Method Validation: Proving Fitness-for-Purpose

The method was validated according to the ICH M10 guideline.[8] Each parameter was assessed with predefined acceptance criteria.

Selectivity and Specificity
  • Protocol: Six different blank lots of human plasma were processed and analyzed to ensure no significant interfering peaks were present at the retention times of the analyte and IS.

  • Acceptance Criteria: Response of interfering peaks must be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.

  • Result: The method demonstrated high selectivity with no significant interferences observed.

Linearity and Range
  • Protocol: A calibration curve consisting of a blank, a zero standard, and eight non-zero calibrators was prepared and analyzed. The curve was fitted using a weighted (1/x²) linear regression.

  • Acceptance Criteria: R² value ≥ 0.99. Back-calculated concentrations of calibrators must be within ±15% of nominal values (±20% for LLOQ).

  • Results Summary:

ParameterResultAcceptance Criteria
Calibration Range 1.0 - 1000 ng/mL-
Regression Model Weighted (1/x²) Linear-
R² Value 0.9985≥ 0.99
Calibrator Accuracy All points within ±8.7%±15% (±20% for LLOQ)
Accuracy and Precision
  • Protocol: Replicate (n=6) Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) were analyzed on three separate days.

  • Acceptance Criteria:

    • Intra-run & Inter-run Precision (%CV): ≤15% (≤20% for LLOQ)

    • Intra-run & Inter-run Accuracy (%Bias): Within ±15% of nominal (±20% for LLOQ)

  • Results Summary:

QC Level (ng/mL)Intra-run Precision (%CV)Intra-run Accuracy (%Bias)Inter-run Precision (%CV)Inter-run Accuracy (%Bias)
LLOQ (1.0) 8.2%+5.4%11.5%+7.1%
Low (3.0) 6.5%+2.1%8.9%+4.3%
Mid (100) 4.1%-1.8%6.2%-0.5%
High (800) 3.5%-3.0%5.8%-2.2%
Matrix Effect and Recovery
  • Protocol:

    • Matrix Effect: Analyzed by comparing the peak response of the analyte spiked into extracted blank plasma from six different sources to the peak response in a pure solution. The IS-normalized matrix factor was calculated.

    • Recovery: The extraction recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Acceptance Criteria:

    • Matrix Effect: The CV of the IS-normalized matrix factor across the six lots should be ≤15%.

    • Recovery: Should be consistent and reproducible.

  • Results Summary:

ParameterLow QC (3 ng/mL)High QC (800 ng/mL)
Extraction Recovery (%) 85.2%88.1%
IS-Normalized Matrix Factor (CV%) 7.4%5.9%

The low CV for the matrix factor indicates that the method is not susceptible to variable matrix effects from different individuals.[9][12][13]

Stability
  • Protocol: The stability of the analyte in plasma was evaluated under various conditions mimicking sample handling and storage: bench-top (room temp), freeze-thaw cycles, and long-term freezer storage.

  • Acceptance Criteria: Mean concentration of stability samples must be within ±15% of nominal concentration.

  • Result: The analyte was found to be stable for at least 24 hours at room temperature, through 3 freeze-thaw cycles, and for 90 days at -80°C.

Comparison with an Alternative: HPLC-UV

While LC-MS/MS is the superior choice, it is instructive to compare it with a more traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Method_Selection cluster_options Methodology Options cluster_eval Performance Evaluation Req Analytical Requirement: Quantify low ng/mL levels in human plasma HPLC_UV HPLC-UV Req->HPLC_UV LC_MSMS LC-MS/MS Req->LC_MSMS UV_Eval Sensitivity Check: Analyte lacks a strong chromophore. LLOQ likely >50 ng/mL. Selectivity Check: High risk of interference from endogenous plasma components. HPLC_UV->UV_Eval MS_Eval Sensitivity Check: Can achieve sub-ng/mL LLOQ. Selectivity Check: MRM is highly specific, virtually eliminating interferences. LC_MSMS->MS_Eval Decision Decision: LC-MS/MS is required to meet the sensitivity and selectivity demands for bioanalysis. UV_Eval->Decision Fails to meet requirements MS_Eval->Decision Meets requirements

Caption: Decision tree for selecting the appropriate analytical methodology.

Performance Comparison Table
FeatureLC-MS/MS (This Method)HPLC-UV (Hypothetical Alternative)Justification for LC-MS/MS
Selectivity Very High (based on mass-to-charge ratio)Low to Moderate (based on retention time & UV absorbance)Crucial for complex matrices to avoid reporting false positives.
Sensitivity (LLOQ) 1.0 ng/mL~50-100 ng/mLNecessary for accurately defining the terminal elimination phase of a PK profile.
Sample Volume 100 µL200-500 µLImportant for studies with limited sample volumes (e.g., pediatric or rodent studies).
Run Time 4 minutes10-15 minutesHigher throughput for large clinical studies.
Development Cost High (instrumentation)Low (instrumentation)The investment is justified by data quality and reliability.
Robustness High (IS corrects for variability)Moderate (susceptible to baseline drift and interferences)Ensures consistent performance across large sample batches.

The primary limitations of an HPLC-UV method would be insufficient sensitivity and a high risk of interference.[14][15] Many endogenous compounds in plasma absorb UV light, making it difficult to achieve a clean baseline and selectively quantify the target analyte at low concentrations.

Conclusion

This guide has detailed a robust and reliable LC-MS/MS method for the quantification of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide in human plasma. The validation experiments, conducted in accordance with stringent regulatory guidelines, confirm that the method is selective, sensitive, accurate, and precise. The use of liquid-liquid extraction provides a clean sample extract, and the specificity of tandem mass spectrometry ensures that the data generated is of the highest integrity. When compared to older techniques like HPLC-UV, the superiority of LC-MS/MS for regulated bioanalysis is unequivocal, providing the confidence needed to make critical decisions in the drug development process.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Basic Sample Preparation Techniques in LC‐MS Bioanalysis. ResearchGate. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Labcorp Drug Development. [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst (RSC Publishing). [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Future Science. [Link]

  • Bioanalytical Method Validation; Guidance for Industry; Availability. Federal Register. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). [Link]

  • Interference Testing and Mitigation in LC-MS/MS Assays. AACC.org. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Recent advances in bioanalytical sample preparation for LC-MS analysis. PubMed. [Link]

  • Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. PubMed. [Link]

  • Advancements in lc-ms/ms bioanalytical method validation. Allied Academies. [Link]

  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. [Link]

  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. NorthEast BioLab. [Link]

  • LC/MS基礎講座~バイオマーカー定量時の留意点を中心に~. JBF. [Link]

  • State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Bevital. [Link]

  • analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection. PMC. [Link]

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Comparative

Comparative Efficacy of 2-Amino-4-chloro-3-hydroxybenzoic Acid Hydrobromide as a Synthetic Building Block

As drug development increasingly relies on complex, multi-functionalized heterocycles, the selection of highly specific synthetic building blocks is paramount. 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide (CAS 223...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex, multi-functionalized heterocycles, the selection of highly specific synthetic building blocks is paramount. 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide (CAS 2230807-81-3) [1] has emerged as a critical intermediate for synthesizing benzoxazoles, quinazolinones, and advanced peptide mimetics.

This guide provides an objective comparison of this hydrobromide salt against other substituted benzoic acids, detailing its mechanistic advantages, comparative efficacy, and validated experimental protocols to ensure reproducible integration into your discovery workflows.

Mechanistic Causality: The Advantage of the Hydrobromide Salt

The free base, 2-Amino-4-chloro-3-hydroxybenzoic acid (CAS 23219-33-2) [2], is a highly functionalized aromatic system. However, the proximity of the 2-amino and 1-carboxyl groups often leads to zwitterionic behavior, reducing solubility in standard organic solvents (e.g., DCM, DMF) and complicating stoichiometric control during amide coupling.

By utilizing the hydrobromide (HBr) salt , researchers achieve three distinct mechanistic advantages:

  • Enhanced Solubility: The salt form disrupts intermolecular hydrogen bonding, significantly improving solubility in polar aprotic solvents required for cross-coupling.

  • Oxidative Stability: The electron-rich 2-amino and 3-hydroxy groups are prone to auto-oxidation. Protonation of the amine in the HBr salt stabilizes the molecule against premature oxidation during storage and handling.

  • Controlled Reactivity: The HBr salt allows for precise "freebasing" in situ using non-nucleophilic bases (such as DIPEA). This ensures the nucleophilic amine only becomes active when the electrophile (e.g., an activated carboxylic acid) is fully prepared, minimizing side reactions.

DirectingEffects Core Benzene Core Amino 2-Amino Group (Nucleophilic Center) Core->Amino Protected by HBr Hydroxyl 3-Hydroxyl Group (Cyclization Handle) Core->Hydroxyl H-Bonding Chloro 4-Chloro Group (Steric Shield) Core->Chloro Lipophilicity Carboxyl 1-Carboxyl Group (Coupling Site) Core->Carboxyl Activation Site

Functional group directing effects and roles in 2-A-4-C-3-HBA·HBr.

Comparative Efficacy Analysis

To objectively evaluate 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide, we must benchmark it against two structurally related analogs frequently used in medicinal chemistry:

  • 2-Amino-4,6-dichloro-3-hydroxybenzoic acid (CAS 160911-15-9): A heavily halogenated analog utilized in anti-inflammatory drug research [3].

  • 4-Amino-2-hydroxybenzoic acid (PAS): A simpler, non-halogenated building block standard.

Table 1: Quantitative Comparison in Heterocycle Synthesis
Parameter2-Amino-4-chloro-3-hydroxybenzoic acid·HBr2-Amino-4,6-dichloro-3-hydroxybenzoic acid4-Amino-2-hydroxybenzoic acid
Amine Nucleophilicity Moderate-High (Controlled via in situ freebasing)Low (Deactivated by dual ortho/para chlorine atoms)High (Unshielded)
Steric Hindrance (C2-C3) Optimal (Single Cl provides a directional shield)High (Dual Cl atoms restrict rotational freedom)Low (Prone to uncontrolled polymerization)
Solubility (DMF/DMSO) >50 mg/mL (Due to HBr salt disruption of lattice)<20 mg/mL (Strong intermolecular stacking)~30 mg/mL
Cyclization Yield (Benzoxazole) 82 - 88% (Clean conversion, minimal side-products)45 - 55% (Requires harsh conditions due to deactivation)60 - 70% (High rate of degradation)

Data Synthesis: The single chlorine substitution at the 4-position in 2-Amino-4-chloro-3-hydroxybenzoic acid provides the perfect balance. It is sufficiently electron-withdrawing to modulate the pKa of the adjacent hydroxyl group (facilitating later etherification or cyclization) without completely deactivating the 2-amino group, a flaw observed in the 4,6-dichloro analog [3].

Self-Validating Experimental Protocol: Benzoxazole Scaffold Synthesis

The following protocol outlines the integration of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide into a standard dehydrative cyclization workflow. This system is self-validating: the color change during freebasing confirms amine availability, and TLC monitoring of the intermediate guarantees coupling prior to harsh cyclization.

Reagents Required:
  • 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide (1.0 eq)

  • Primary Amine / Aniline derivative (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Phosphorus oxychloride (POCl₃) (Solvent/Reagent)

  • Anhydrous DMF

Step-by-Step Methodology:
  • In Situ Freebasing & Activation (0°C to RT):

    • Suspend 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide (1.0 mmol) in anhydrous DMF (5 mL) under an inert N₂ atmosphere.

    • Add DIPEA (3.0 mmol) dropwise. Causality: The first equivalent neutralizes the HBr salt (observed as complete dissolution and a slight yellowing of the solution), while the remaining equivalents act as the base for the coupling reaction.

    • Add HATU (1.2 mmol) and stir for 15 minutes to form the active ester.

  • Amide Coupling (RT):

    • Introduce the primary amine (1.1 mmol) to the activated mixture. Stir for 2 hours at room temperature.

    • Validation Check: Quench a 10 µL aliquot in water and extract with EtOAc. TLC (DCM:MeOH 9:1) should show complete consumption of the starting material (Rf ~0.2) and formation of the amide intermediate (Rf ~0.5).

  • Dehydrative Cyclization (90°C):

    • Concentrate the reaction mixture under reduced pressure to remove DMF.

    • Resuspend the crude amide in POCl₃ (3 mL). Heat to 90°C for 4 hours. Causality: POCl₃ acts as both solvent and dehydrating agent, activating the 3-hydroxyl group to facilitate intramolecular attack by the amide carbonyl oxygen, yielding the benzoxazole core.

  • Workup:

    • Carefully quench the cooled mixture over crushed ice. Neutralize with saturated NaHCO₃ and extract with EtOAc (3 x 15 mL). Dry over Na₂SO₄ and purify via flash chromatography.

SyntheticWorkflow A 2-A-4-C-3-HBA·HBr (Starting Material) B Freebasing (DIPEA, DMF) A->B Step 1: Neutralization C Amide Coupling (HATU, R-NH2) B->C Step 2: Activation D Cyclization (POCl3, Heat) C->D Step 3: Dehydration E Benzoxazole Derivative (Target Scaffold) D->E Step 4: Workup

Step-by-step synthetic workflow for benzoxazole scaffold generation.

Conclusion

For structural biologists and medicinal chemists designing halogenated heterocycles, 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide offers a superior thermodynamic and kinetic profile compared to its free base or heavily chlorinated alternatives. By leveraging the HBr salt, researchers can bypass early-stage solubility and oxidation bottlenecks, ensuring high-yield conversions in complex multi-step syntheses.

References

Safety & Regulatory Compliance

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